molecular formula C10H6BrFO B1339797 6-Bromo-1-fluoronaphthalen-2-OL CAS No. 442150-49-4

6-Bromo-1-fluoronaphthalen-2-OL

Cat. No.: B1339797
CAS No.: 442150-49-4
M. Wt: 241.06 g/mol
InChI Key: KSOKMKCLAWKUAK-UHFFFAOYSA-N
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Description

6-Bromo-1-fluoronaphthalen-2-OL is a useful research compound. Its molecular formula is C10H6BrFO and its molecular weight is 241.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOKMKCLAWKUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459858
Record name 6-BROMO-1-FLUORONAPHTHALEN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442150-49-4
Record name 6-BROMO-1-FLUORONAPHTHALEN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-fluoronaphthalen-2-ol (CAS: 442150-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and data for the novel compound 6-Bromo-1-fluoronaphthalen-2-ol reveals a significant lack of detailed technical information. This guide summarizes the currently accessible data and highlights the considerable gaps in the scientific knowledge base for this specific chemical entity.

Physicochemical Properties

Limited information is available regarding the physicochemical properties of this compound. Basic identifiers and some physical characteristics have been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 442150-49-4Multiple Suppliers
Molecular Formula C₁₀H₆BrFOMultiple Suppliers
Molecular Weight 241.06 g/mol Multiple Suppliers
Physical Form Solid[1]
Boiling Point 339 °C at 760 mmHg[1]

Synthesis and Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific synthesis protocols for this compound. The available information is largely centered on the synthesis of related but structurally distinct compounds, such as 6-Bromo-2-naphthol and various isomers like 2-bromo-6-fluoronaphthalene. This indicates that the synthesis of this compound is either not yet published in the public domain or is part of proprietary research.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research into the biological effects of this compound appears to be a nascent or as-yet-unexplored area.

Spectroscopic Data

No experimental spectroscopic data, such as NMR, IR, or Mass Spectrometry, for this compound has been found in the public scientific literature.

Logical Workflow for Future Research

Given the absence of data, a logical workflow for the characterization of this compound would be as follows:

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation Synthesis De Novo Synthesis Purification Purification & Characterization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Screening Initial Biological Screening IR->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

The compound this compound, with CAS number 442150-49-4, remains a largely uncharacterized molecule in the public scientific domain. While basic identifiers are available through commercial suppliers, there is a critical lack of information regarding its synthesis, experimental protocols, spectroscopic data, and biological activity. The information that is often retrieved in searches pertains to the more well-documented compound, 6-Bromo-2-naphthol. This technical guide underscores the need for foundational research to elucidate the properties and potential applications of this novel fluorinated naphthalene derivative. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space with the potential for new discoveries.

References

Physical and chemical properties of 6-Bromo-1-fluoronaphthalen-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-1-fluoronaphthalen-2-ol, catering to researchers, scientists, and professionals in drug development. This document collates available data on its properties, safety, and potential synthetic routes, presenting the information in a structured and accessible format.

Core Compound Properties

This compound is a halogenated derivative of 2-naphthol. Its physical and chemical characteristics are summarized below. For comparative purposes, data for the related, more extensively studied compound, 6-Bromo-2-naphthol, is also included where available.

Physical and Chemical Data
PropertyValue for this compoundValue for 6-Bromo-2-naphthol
CAS Number 442150-49-415231-91-1[1][2][3]
Molecular Formula C₁₀H₆BrFOC₁₀H₇BrO[1][3]
Molecular Weight 241.06 g/mol 223.07 g/mol [4]
Appearance SolidOff-white to beige powder[5]
Melting Point Not available121-125 °C[6]
Boiling Point 339 °C at 760 mmHg353.8 °C at 760 mmHg[6]
Solubility Not availableSparingly soluble in water, soluble in organic solvents.[7]
Purity 98%Not specified
Storage Temperature 4°CRoom Temperature[7]
Safety Information

The following table summarizes the known safety and hazard information for this compound.

Hazard InformationDetails
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Signal Word Warning
Pictograms GHS07 (Harmful)

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway to this compound could involve a multi-step process starting from a readily available naphthalene derivative. One possible approach, based on the synthesis of related compounds, is a Suzuki coupling reaction. This would involve the coupling of a di-halogenated naphthalene, such as 1,6-dibromo-2-fluoronaphthalene, with a boronic acid derivative that can be converted to a hydroxyl group.

Proposed Synthesis of this compound Starting_Material 1,6-Dibromo-2-fluoronaphthalene Intermediate Coupling Product Starting_Material->Intermediate Suzuki Coupling Reagent (2-Hydroxyphenyl)boronic acid PdCl2(PPh3)2, Na2CO3 Reagent->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection/ Modification

A proposed synthetic workflow for this compound.
Synthesis of 6-Bromo-2-naphthol

A common and well-documented method for the synthesis of 6-Bromo-2-naphthol involves the bromination of 2-naphthol followed by reduction.

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Tin metal (mossy)

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Benzene (for recrystallization)

Procedure:

  • Bromination: Dissolve 2-naphthol in glacial acetic acid. Add a solution of bromine in glacial acetic acid dropwise with stirring. The reaction is exothermic and should be cooled to maintain control.

  • Reduction: To the crude 1,6-dibromo-2-naphthol intermediate, add ethanol and concentrated hydrochloric acid, followed by tin metal. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and decant the solution from any unreacted tin. Concentrate the solution under reduced pressure and pour it into ice water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash with water. The crude 6-Bromo-2-naphthol can be further purified by recrystallization from a suitable solvent such as benzene to yield the pure product.[8]

Synthesis of 6-Bromo-2-naphthol cluster_bromination Step 1: Bromination cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification 2-Naphthol 2-Naphthol Bromination_Reaction Bromination 2-Naphthol->Bromination_Reaction Bromine_Acetic_Acid Br2 in Glacial Acetic Acid Bromine_Acetic_Acid->Bromination_Reaction Intermediate_Product 1,6-Dibromo-2-naphthol Bromination_Reaction->Intermediate_Product Reduction_Reaction Reduction Intermediate_Product->Reduction_Reaction Tin_HCl Sn, HCl (conc.) Ethanol Tin_HCl->Reduction_Reaction Crude_Product Crude 6-Bromo-2-naphthol Reduction_Reaction->Crude_Product Purification_Step Recrystallization (Benzene) Crude_Product->Purification_Step Final_Product Pure 6-Bromo-2-naphthol Purification_Step->Final_Product

Experimental workflow for the synthesis of 6-Bromo-2-naphthol.

Biological Activity and Drug Development

Currently, there is limited to no publicly available information on the specific biological activities of this compound or its involvement in any signaling pathways. Its potential as a therapeutic agent has not been established. The related compound, 2-bromo-6-fluoronaphthalene, has been mentioned as an intermediate in the synthesis of a pyrrole analgesic, suggesting that this class of compounds may have relevance in drug discovery.

The general process of drug discovery and development is a complex, multi-stage endeavor. The diagram below illustrates a typical workflow. The specific targets and pathways for this compound within this framework remain to be determined.

Drug Discovery and Development Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Assay Development High-Throughput Screening Preclinical Preclinical Development Lead_Gen->Preclinical ADME/Tox Studies In vivo Efficacy Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials IND Filing Approval Regulatory Approval & Market Launch Clinical_Trials->Approval NDA Submission

A general workflow for drug discovery and development.

References

6-Bromo-1-fluoronaphthalen-2-OL molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available physicochemical properties of 6-Bromo-1-fluoronaphthalen-2-ol. Due to the limited availability of published data on this specific isomer, this document also explores related compounds to infer potential synthesis pathways and areas of application. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known characteristics and the existing knowledge gaps for this compound.

Introduction

This compound is a halogenated derivative of naphthalen-2-ol. The presence of bromine and fluorine substituents on the naphthalene core suggests its potential utility as a versatile building block in medicinal chemistry and materials science. Halogenated aromatic compounds are of significant interest in drug design due to their ability to modulate pharmacokinetic and pharmacodynamic properties. While specific research on this compound is scarce, its structural similarity to other studied naphthalene derivatives allows for informed hypotheses regarding its chemical reactivity and potential biological significance.

Molecular Structure and Formula

The fundamental identification of this compound is established by its molecular structure and chemical formula.

  • Molecular Formula: C₁₀H₆BrFO

  • Systematic Name: this compound

  • CAS Number: 442150-49-4

  • Molecular Weight: 241.06 g/mol

The structure consists of a naphthalene ring system substituted with a bromine atom at the 6-position, a fluorine atom at the 1-position, and a hydroxyl group at the 2-position.

Molecular Structure of this compound

Physicochemical Properties

Quantitative data for this compound is limited. The table below summarizes the currently available information.

PropertyValueSource
Molecular Formula C₁₀H₆BrFO
Molecular Weight 241.06 g/mol
CAS Number 442150-49-4
Appearance Solid (predicted)
Boiling Point 339 °C at 760 mmHg
Melting Point Not available
Solubility Not available
Density Not available

Synthesis

A definitive, published experimental protocol for the synthesis of this compound could not be identified in the current literature. However, the synthesis of the related compound, 2-bromo-6-fluoronaphthalene, is described in patent literature. This process may offer a potential precursor for the synthesis of the target molecule.

A patented method for preparing 2-bromo-6-fluoronaphthalene involves a multi-step process starting from Tobias acid. This synthesis pathway includes bromination, debromination, diazotization, and thermal cracking. The resulting 2-bromo-6-fluoronaphthalene could potentially be a starting material for the introduction of a hydroxyl group at the 2-position and a fluorine at the 1-position to yield this compound, though a specific protocol for this transformation is not documented.

G A Tobias Acid B Bromination & Debromination A->B C 6-Bromo-2-naphthylamine B->C D Diazotization & Fluorination C->D E 2-Bromo-6-fluoronaphthalene D->E F Potential Precursor for This compound E->F

Inferred Synthetic Pathway Logic

Applications in Drug Development and Research

Direct applications of this compound in drug development or biological research are not yet documented. However, the structurally related precursor, 2-bromo-6-fluoronaphthalene, is cited as an intermediate in the synthesis of compounds with potential therapeutic applications.

Notably, 2-bromo-6-fluoronaphthalene is identified as an intermediate for a class of niacin receptor competition drugs. It is also a precursor for a pyrrole-based analgesic compound. This suggests that the 6-bromo-2-fluoronaphthalene scaffold is of interest in the development of new therapeutic agents. Consequently, this compound, as a derivative, may hold similar potential as a key intermediate or a pharmacologically active molecule itself.

Biological Activity and Signaling Pathways

There is currently no available information regarding the biological activity or the signaling pathways associated with this compound. Research in this area would be necessary to elucidate its potential pharmacological effects.

Experimental Data

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in publicly available databases or literature.

Safety Information

Based on available supplier safety data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure and formula. However, there is a significant lack of comprehensive experimental data, including its physicochemical properties, a detailed synthesis protocol, and any characterization of its biological activity. The known utility of a closely related precursor in the synthesis of potential drug candidates suggests that this compound could be a valuable compound for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on developing a reliable synthetic route to this compound, followed by a thorough characterization of its physical, chemical, and biological properties. Such studies are essential to unlock its potential applications.

G cluster_0 Current Status cluster_1 Future Research A Basic Identification (Formula, CAS) D Develop Synthesis Protocol A->D B Limited Physical Data (Boiling Point) E Full Physicochemical Characterization B->E C Inferred Potential (from related compounds) F Investigate Biological Activity C->F D->E E->F G Explore Therapeutic Applications F->G

Logical Workflow for Future Research

Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-Bromo-1-fluoronaphthalen-2-ol, a halogenated naphthol derivative of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process beginning from the readily available starting material, 2-naphthol. This document outlines detailed experimental protocols for each key transformation, presents quantitative data in structured tables, and includes process diagrams for clarity.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically divided into three main stages:

  • Synthesis of 6-Bromo-2-naphthol: This initial step involves the bromination of 2-naphthol to introduce a bromine atom at the C6 position. This is achieved through a well-established procedure involving the formation of an intermediate, 1,6-dibromo-2-naphthol, followed by a selective reduction.

  • Synthesis of 1-Amino-6-bromo-2-naphthol Hydrochloride: The second stage focuses on the introduction of an amino group at the C1 position of 6-bromo-2-naphthol. A reliable method for this transformation on the parent 2-naphthol involves the formation of an azo dye intermediate, which is subsequently reduced to the desired aminonaphthol. This protocol is adapted for the brominated substrate.

  • Synthesis of this compound via Balz-Schiemann Reaction: The final step is the conversion of the 1-amino group to a fluorine atom. The Balz-Schiemann reaction is a classic and effective method for this transformation, proceeding through a diazonium tetrafluoroborate intermediate which is then thermally decomposed to yield the target aryl fluoride.

The overall synthetic scheme is depicted below.

Overall Synthesis Pathway 2-Naphthol 2-Naphthol 6-Bromo-2-naphthol 6-Bromo-2-naphthol 2-Naphthol->6-Bromo-2-naphthol Step 1: Bromination & Reduction 1-Amino-6-bromo-2-naphthol\nHydrochloride 1-Amino-6-bromo-2-naphthol Hydrochloride 6-Bromo-2-naphthol->1-Amino-6-bromo-2-naphthol\nHydrochloride Step 2: Azo Coupling & Reduction This compound This compound 1-Amino-6-bromo-2-naphthol\nHydrochloride->this compound Step 3: Balz-Schiemann Reaction

Caption: Overall proposed synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 6-Bromo-2-naphthol

This procedure follows the well-documented method from Organic Syntheses.[1] It involves the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by the selective reduction of the bromine atom at the 1-position using tin.

Experimental Protocol:

  • Bromination: In a 3-liter round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 144 g (1 mole) of 2-naphthol and 400 ml of glacial acetic acid.

  • Through the dropping funnel, add a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid over 15–30 minutes with gentle shaking. The temperature will increase; cool the flask as needed to minimize the loss of hydrogen bromide.

  • Reduction: Add 100 ml of water to the reaction mixture and heat to boiling. Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin is dissolved.

  • Repeat the addition of tin twice more, first with another 25 g portion and then with a 100 g portion (for a total of 150 g of tin), boiling to dissolve the tin after each addition.

  • After the final addition of tin, boil the mixture for an additional 3 hours.

  • Cool the mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the collected salts with 100 ml of cold acetic acid and combine the washings with the filtrate.

  • Isolation: Pour the filtrate into 3 liters of cold water with stirring. The 6-bromo-2-naphthol will precipitate.

  • Collect the precipitate by suction filtration, wash it with 1 liter of cold water, filter again, and dry at 100°C.

  • The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.

Quantitative Data for Step 1:

Reagent/ProductMolar Mass ( g/mol )Amount (g)MolesYield (%)
2-Naphthol144.171441.0-
Bromine159.813202.0-
Tin118.711501.27-
6-Bromo-2-naphthol (Crude)223.07214–2230.96–1.096–100[1]
6-Bromo-2-naphthol (Purified)223.07--High

Workflow for Step 1:

Step1_Workflow cluster_bromination Bromination cluster_reduction Reduction cluster_isolation Isolation & Purification A Dissolve 2-Naphthol in Acetic Acid B Add Bromine Solution A->B C Add Water & Heat B->C D Add Tin (3 portions) C->D E Reflux for 3 hours D->E F Cool & Filter Tin Salts E->F G Precipitate in Water F->G H Filter & Dry Crude Product G->H I Vacuum Distillation H->I J Recrystallization I->J Pure 6-Bromo-2-naphthol Pure 6-Bromo-2-naphthol J->Pure 6-Bromo-2-naphthol

Caption: Experimental workflow for the synthesis of 6-Bromo-2-naphthol.

Step 2: Synthesis of 1-Amino-6-bromo-2-naphthol Hydrochloride

This protocol is adapted from the Organic Syntheses procedure for the preparation of 1-amino-2-naphthol hydrochloride.[1] It involves the coupling of a diazonium salt with 6-bromo-2-naphthol to form an azo dye, followed by reductive cleavage of the azo bond.

Experimental Protocol:

  • Preparation of Diazonium Salt: Prepare a solution of benzenediazonium chloride from 128 g of aniline, 410 cc of concentrated hydrochloric acid, 1.5 kg of ice, and a solution of 100 g of sodium nitrite in 200 cc of water, keeping the temperature below 10°C.

  • Azo Coupling: Dissolve 223 g (1 mole) of 6-bromo-2-naphthol in a warm solution of 220 g of sodium hydroxide in 1200 cc of water. Cool this solution to about 5°C with ice. Add the previously prepared diazonium salt suspension and stir for one hour. The azo dye will precipitate.

  • Reduction: Heat the azo dye suspension to 45–50°C. Cautiously add 460 g of sodium hydrosulfite in portions. The mixture will froth and change color. After the addition is complete, heat the mixture until it froths again, then cool to 25°C.

  • Isolation of Amine: Collect the precipitated crude aminonaphthol by filtration and wash with water.

  • Hydrochloride Salt Formation: Wash the crude aminonaphthol into a beaker containing a solution of 4 g of stannous chloride dihydrate and 106 cc of concentrated hydrochloric acid in 2 liters of water at 30°C.

  • The solution is clarified with decolorizing carbon and filtered. Add 100 cc of concentrated hydrochloric acid to the filtrate, heat to boiling, and add another 100 cc of acid.

  • Cool the solution in an ice bath to crystallize the 1-amino-6-bromo-2-naphthol hydrochloride.

  • Collect the crystals by filtration, wash with 20% hydrochloric acid and then with ether, and air dry.

Quantitative Data for Step 2 (Estimated):

Reagent/ProductMolar Mass ( g/mol )Amount (g)MolesEstimated Yield (%)
6-Bromo-2-naphthol223.072231.0-
Aniline93.131281.37-
Sodium Nitrite69.001001.45-
Sodium Hydrosulfite174.11460~2.2-
1-Amino-6-bromo-2-naphthol HCl274.54--65–75

Logical Flow for Step 2:

Step2_Logic A Aniline B Diazotization (NaNO₂, HCl, <10°C) A->B C Benzenediazonium Chloride B->C E Azo Coupling (NaOH, <5°C) C->E D 6-Bromo-2-naphthol D->E F Azo Dye Intermediate E->F G Reduction (Na₂S₂O₄, heat) F->G H Crude 1-Amino-6-bromo-2-naphthol G->H I Salt Formation & Purification (SnCl₂, HCl) H->I J 1-Amino-6-bromo-2-naphthol Hydrochloride I->J

Caption: Logical relationships in the synthesis of 1-Amino-6-bromo-2-naphthol HCl.

Step 3: Synthesis of this compound (Proposed)

This proposed protocol is based on the general principles of the Balz-Schiemann reaction.[2][3][4][5][6] The reaction involves the diazotization of the aromatic amine in the presence of fluoroboric acid to form a diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed.

Proposed Experimental Protocol:

  • Diazotization and Salt Formation: Suspend 1 mole of 1-amino-6-bromo-2-naphthol hydrochloride in an aqueous solution of fluoroboric acid (HBF₄).

  • Cool the suspension to 0–5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.

  • Stir the mixture for 30-60 minutes after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation of Diazonium Salt: Collect the precipitated diazonium salt by filtration, wash with cold water, then with a small amount of cold methanol, and finally with ether.

  • Dry the salt carefully under vacuum at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

  • Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., xylene or decane) or without a solvent until the evolution of nitrogen gas ceases. The decomposition temperature will vary depending on the substrate but is often in the range of 100-200°C.

  • Purification: After cooling, the reaction mixture can be purified by extraction, followed by column chromatography on silica gel to isolate the this compound.

Quantitative Data for Step 3 (Theoretical):

Reagent/ProductMolar Mass ( g/mol )Moles (Theoretical)Estimated Yield (%)
1-Amino-6-bromo-2-naphthol HCl274.541.0-
Sodium Nitrite69.001.0-1.1-
Fluoroboric Acid (48%)87.81Excess-
This compound241.06-50–70

Signaling Pathway Diagram for Step 3:

Step3_Pathway AminoNaphthol 1-Amino-6-bromo-2-naphthol Diazotization Diazotization (NaNO₂, HBF₄, 0-5°C) AminoNaphthol->Diazotization DiazoniumSalt Diazonium Tetrafluoroborate Intermediate Diazotization->DiazoniumSalt Decomposition Thermal Decomposition (Heat) DiazoniumSalt->Decomposition FinalProduct This compound Decomposition->FinalProduct

Caption: Signaling pathway for the Balz-Schiemann reaction.

Conclusion

The synthesis of this compound is achievable through a robust, multi-step pathway starting from 2-naphthol. The initial steps for the preparation of the key intermediate, 1-amino-6-bromo-2-naphthol hydrochloride, are based on well-established and scalable procedures. The final fluorination step, utilizing the Balz-Schiemann reaction, is a reliable method for the introduction of fluorine onto an aromatic ring. While the protocol for the final step is proposed based on established chemical principles, substrate-specific optimization may be required to maximize yield and purity. This guide provides a solid foundation for researchers to undertake the synthesis of this and related fluorinated naphthol compounds.

References

Spectroscopic Characterization of 6-Bromo-1-fluoronaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 6-Bromo-1-fluoronaphthalen-2-ol (CAS No. 442150-49-4). Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their analytical workflows.

Introduction

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring bromine, fluorine, and hydroxyl functional groups on a naphthalene core, suggests a unique electronic and steric profile that warrants thorough spectroscopic characterization. This guide serves as a resource for researchers seeking to identify and characterize this compound, providing a predictive framework for its spectral features.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
OH9.5 - 10.5br s-
H-37.2 - 7.4dJ = 8.0 - 9.0
H-47.8 - 8.0dJ = 8.0 - 9.0
H-57.9 - 8.1dJ = 8.5 - 9.5
H-77.6 - 7.8ddJ = 8.5 - 9.5, 1.5 - 2.5
H-87.4 - 7.6dJ = 8.5 - 9.5

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C-1145 - 155 (d, ¹JCF ≈ 240-250 Hz)
C-2150 - 160
C-3115 - 125
C-4125 - 135
C-4a120 - 130
C-5125 - 135
C-6115 - 125
C-7130 - 140
C-8120 - 130
C-8a130 - 140
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Broad, MediumO-H stretch (phenolic)
3050 - 3100MediumAromatic C-H stretch
1600 - 1620MediumAromatic C=C stretch
1450 - 1550StrongAromatic C=C stretch
1200 - 1300StrongC-O stretch (phenol)
1000 - 1100StrongC-F stretch
500 - 600MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
240/242~100 / ~98[M]⁺∙ (Molecular ion peak, bromine isotope pattern)
211/213Variable[M - CHO]⁺∙
162Variable[M - Br]⁺
133Variable[M - Br - CHO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Technical Guide: Solubility Profile of 6-Bromo-1-fluoronaphthalen-2-OL in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available information on the solubility of 6-Bromo-1-fluoronaphthalen-2-ol in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for the structurally similar compound, 6-Bromo-2-naphthol, to provide valuable insights for researchers. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain the precise solubility of this compound in their solvents of interest.

Introduction to this compound

This compound, with the CAS Number 442150-49-4, is a halogenated naphthol derivative. Its structure, featuring a naphthalene core with bromo, fluoro, and hydroxyl functional groups, suggests its potential utility as a building block in medicinal chemistry and materials science. The solubility of this compound is a critical parameter for its application in drug design, synthesis, and formulation.

Qualitative Solubility Analysis

Based on available data, 6-Bromo-2-naphthol is sparingly soluble in water but demonstrates good solubility in several organic solvents. This suggests that this compound is also likely to exhibit poor solubility in water and favorable solubility in organic solvents, particularly polar organic solvents, due to the presence of the hydroxyl group which can participate in hydrogen bonding.

Table 1: Qualitative Solubility of the Analogous Compound, 6-Bromo-2-naphthol

SolventQualitative Solubility
EthanolSoluble
AcetoneSoluble
ChloroformSoluble
MethanolSoluble

It is crucial to experimentally verify the solubility of this compound in the specific solvents relevant to your research.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The "excess solid" method is a common and reliable technique.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid (this compound) B Add known volume of organic solvent A->B C Agitate mixture at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Separate saturated solution from undissolved solid (e.g., filtration, centrifugation) D->E F Determine concentration of solute in the saturated solution (e.g., HPLC, UV-Vis, Gravimetric) E->F

Caption: Experimental workflow for determining the solubility of a solid compound.

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the mixture by agitation (e.g., using a magnetic stirrer or a shaker bath) at a constant and recorded temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by:

      • Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved particles.

      • Centrifugation: Centrifuging the sample and carefully collecting the supernatant.

  • Analysis of the Saturated Solution:

    • Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve with known concentrations of the compound must be prepared.

      • UV-Vis Spectroscopy: Applicable if the compound has a chromophore. A calibration curve is also required.

      • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the solid residue is determined. This method is simpler but may be less accurate for low solubilities.

Logical Workflow for Solvent Selection in Drug Development

For professionals in drug development, the selection of an appropriate solvent system is a critical step. The following diagram outlines a logical workflow for this process, starting from initial solubility screening to final formulation development.

G A Define Target Concentration & Application B Initial Solubility Screening (Qualitative) A->B C Quantitative Solubility Determination in Promising Solvents B->C D Evaluate Solvent Properties (Toxicity, Volatility, etc.) C->D E Select Optimal Solvent(s) for Formulation D->E F Pre-formulation Studies (Stability, Compatibility) E->F G Final Formulation Development F->G

Caption: Logical workflow for solvent selection in drug development.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, qualitative analysis of a structurally similar compound suggests its solubility in common organic solvents. This technical guide provides a framework for researchers to approach the solubility assessment of this compound through established experimental protocols. The provided workflows aim to guide scientists and drug development professionals in making informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound. It is strongly recommended that researchers perform their own solubility studies to obtain precise data for their specific applications.

A Technical Guide to the Potential Applications of Substituted Fluoronaphthalenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted fluoronaphthalenols represent a versatile class of compounds with significant potential across various scientific disciplines, particularly in drug discovery and the development of advanced materials. The strategic incorporation of fluorine into the naphthol scaffold can profoundly influence the physicochemical and biological properties of these molecules. This technical guide provides a comprehensive overview of the current research, potential applications, and experimental methodologies related to substituted fluoronaphthalenols. Key areas of focus include their emerging role as anticancer agents, their utility as fluorescent probes, and their potential as enzyme inhibitors. This document consolidates quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a valuable resource for professionals in the field.

Introduction: The Strategic Advantage of Fluorine in Naphthalenol Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties.[1][2] When incorporated into the naphthol framework, fluorine's high electronegativity and small size can lead to significant alterations in:

  • Physicochemical Properties: Fluorine substitution can impact a molecule's lipophilicity, acidity (pKa), and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Biological Activity: These modified properties can translate into enhanced biological activity, such as increased potency and selectivity for therapeutic targets.[4]

  • Photophysical Properties: The electronic effects of fluorine can also be harnessed to develop novel fluorescent probes with tailored excitation and emission characteristics.

This guide explores the practical applications of these principles in the context of substituted fluoronaphthalenols.

Applications in Cancer Therapy

Recent studies have highlighted the potential of substituted fluoronaphthalenols as potent anticancer agents. A notable example is a 4-fluoro-substituted naphthoquinone-naphthol derivative that has demonstrated significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: Inhibition of the EGFR/PI3K/Akt Signaling Pathway

The anticancer activity of certain fluorinated naphthoquinone-naphthol derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and angiogenesis.[7][8] By inhibiting EGFR, these compounds can effectively suppress tumor growth.

EGFR_PI3K_Akt_Pathway EGFR/PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Fluoronaphthalenol Fluoronaphthalenol Derivative Fluoronaphthalenol->EGFR Inhibits Kinase_Inhibition_Workflow Kinase Inhibitor Screening Workflow cluster_screening Screening Process Compound_Library Fluoronaphthalenol Library Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2, STAT3) Compound_Library->Kinase_Assay Hit_Identification Hit Identification (IC50 Determination) Kinase_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Testing

References

An In-depth Technical Guide to 6-Bromo-1-fluoronaphthalen-2-ol: Physicochemical Properties and a Proposed Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific details regarding the discovery and historical development of 6-Bromo-1-fluoronaphthalen-2-ol. This guide provides available physicochemical data and proposes a plausible synthetic route based on established chemical principles and published syntheses of structurally analogous compounds.

Physicochemical Data

Limited data for this compound is available from commercial suppliers. The following table summarizes the known quantitative information.

PropertyValueSource
CAS Number 442150-49-4[1]
Molecular Formula C₁₀H₆BrFO[1]
Molecular Weight 241.06 g/mol [1]
Physical Form Solid[1]
Purity 98%[1]
Boiling Point 339°C at 760 mmHg[1]
Storage Temperature 4°C[1]

Proposed Synthetic Pathway

A potential synthetic route to this compound can be conceptualized starting from the commercially available 6-bromo-2-naphthol. The proposed multi-step synthesis involves the introduction of a fluorine atom at the C1 position.

Hypothetical Experimental Workflow

A 6-Bromo-2-naphthol B Diazotization A->B NaNO₂, HCl C Fluorination (Schiemann Reaction) B->C HBF₄ D This compound C->D Heat

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocols

The following protocols are generalized procedures based on the synthesis of similar compounds and standard organic chemistry techniques.

Step 1: Diazotization of a Hypothetical Amino Precursor

To be performed on a hypothetical precursor, 1-amino-6-bromonaphthalen-2-ol, which would first need to be synthesized from 6-bromo-2-naphthol via nitration and subsequent reduction.

  • Preparation of the Diazonium Salt:

    • Dissolve 1-amino-6-bromonaphthalen-2-ol in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Fluorination via the Schiemann Reaction

  • Formation of the Tetrafluoroborate Salt:

    • To the freshly prepared diazonium salt solution, slowly add a cold solution of fluoroboric acid (HBF₄).

    • The corresponding diazonium tetrafluoroborate salt should precipitate out of the solution.

    • Filter the precipitate and wash it with cold water, followed by a cold, low-polarity solvent like diethyl ether, to remove residual acid and byproducts.

    • Dry the isolated diazonium tetrafluoroborate salt under vacuum.

  • Thermal Decomposition:

    • Gently heat the dried diazonium tetrafluoroborate salt in an inert solvent or in its solid state.

    • The decomposition will release nitrogen gas and boron trifluoride, yielding the desired this compound.

    • The crude product can then be purified using standard techniques such as recrystallization or column chromatography.

Summary of Key Intermediates

The following table outlines the key compounds involved in the proposed synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
6-Bromo-2-naphtholC₁₀H₇BrO223.07Starting Material
1-Amino-6-bromonaphthalen-2-olC₁₀H₈BrNO238.08Hypothetical Intermediate
6-Bromo-2-hydroxy-1-naphthalenediazonium tetrafluoroborateC₁₀H₅BBrF₄N₂O334.88Intermediate
This compoundC₁₀H₆BrFO241.06Final Product

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Therefore, a diagram for signaling pathways cannot be provided. Further research would be required to determine its potential applications in drug development or as a research chemical.

References

In-Depth Technical Guide: Health and Safety Data for 6-Bromo-1-fluoronaphthalen-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 6-Bromo-1-fluoronaphthalen-2-OL. The information presented in this guide is based on available safety data sheets for the compound and supplemented with data from the closely related structure, 6-Bromo-2-naphthol, and the general toxicological profiles of halogenated naphthalenes. All users should handle this compound with caution and perform their own risk assessments based on the specific experimental conditions.

Executive Summary

This technical guide provides a comprehensive overview of the known health and safety information for this compound. The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. This document outlines the key toxicological data, recommended handling and storage procedures, and emergency measures. Detailed experimental protocols for assessing the identified hazards are provided, based on internationally recognized OECD guidelines. Furthermore, potential toxicological pathways, including metabolic activation and interaction with the Aryl hydrocarbon Receptor (AhR) signaling pathway, are illustrated to provide a deeper understanding of its potential biological effects.

Physicochemical and Hazard Data

The following tables summarize the available quantitative data for this compound and its close analogue, 6-Bromo-2-naphthol.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 442150-49-4
Molecular Formula C₁₀H₆BrFO
Molecular Weight 241.06 g/mol
Physical Form Solid
Boiling Point 339°C at 760 mmHg
Storage Temperature 4°C

Table 2: GHS Hazard Classification and Statements for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritationGHS07Warning

Data sourced from commercially available safety information.

Table 3: Toxicological Data for the Surrogate Compound 6-Bromo-2-naphthol (CAS: 15231-91-1)

EndpointObservation
Acute Oral Toxicity May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. The toxicological properties have not been fully investigated.[1]
Inhalation Toxicity Causes respiratory tract irritation. Can produce delayed pulmonary edema. The toxicological properties have not been fully investigated.[1]
Skin Irritation Causes skin irritation.[1][2][3][4]
Eye Irritation Causes eye irritation. May cause chemical conjunctivitis.[1][2][3][4]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[4]

Safe Handling and Storage

Handling:

  • Use with adequate ventilation.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash thoroughly after handling.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for the assessment of hazards identified for this compound.

4.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Principle: This method involves a stepwise procedure with the use of a minimum number of animals.[5] The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step.

  • Test Animals: Typically, rats of a single sex are used.[5]

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

    • The test substance is administered in a single dose by gavage to the animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

    • The number of animals showing signs of toxicity and mortality determines the next dose level to be tested.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[5]

4.2. Acute Dermal Irritation/Corrosion (OECD 404)

  • Principle: This test evaluates the potential of a substance to cause local irritation or corrosion upon a single application to the skin.[7]

  • Test Animals: Albino rabbits are typically used.[8]

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A measured amount of the test substance (0.5 g for solids) is applied to the skin under a gauze patch.[7]

    • The patch is left in place for a 4-hour exposure period.[7]

    • After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[7]

  • Endpoint: The severity of skin reactions is scored and used to classify the substance's irritation potential.[7]

4.3. Acute Eye Irritation/Corrosion (OECD 405)

  • Principle: This test assesses the potential of a substance to cause irritation or corrosion to the eye.[9]

  • Test Animals: Albino rabbits are typically used.[9]

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal.[10] The other eye serves as a control.[10]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[10]

  • Endpoint: The scores for the ocular reactions are used to classify the substance's eye irritation potential.[10]

Potential Toxicological Pathways and Mechanisms

Due to the lack of specific studies on this compound, the following diagrams illustrate potential toxicological pathways based on the known behavior of related halogenated aromatic compounds.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Cellular Targets 6_Bromo_1_fluoronaphthalen_2_OL 6_Bromo_1_fluoronaphthalen_2_OL Reactive_Epoxide_Intermediate Reactive_Epoxide_Intermediate 6_Bromo_1_fluoronaphthalen_2_OL->Reactive_Epoxide_Intermediate Oxidation CYP450 CYP450 CYP450->6_Bromo_1_fluoronaphthalen_2_OL DNA_Adducts DNA_Adducts Reactive_Epoxide_Intermediate->DNA_Adducts Covalent Binding Protein_Adducts Protein_Adducts Reactive_Epoxide_Intermediate->Protein_Adducts Covalent Binding Oxidative_Stress Oxidative_Stress Reactive_Epoxide_Intermediate->Oxidative_Stress Redox Cycling

Caption: Potential Metabolic Activation of this compound.

AhR_Signaling_Pathway Ligand This compound AhR_Complex AhR-Hsp90-XAP2 Ligand->AhR_Complex Binding Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Dimerization AhR_ARNT_Complex AhR/ARNT Complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_Complex->XRE Binding Gene_Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Gene_Transcription Induction

Caption: Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute toxicity and irritation. While specific toxicological data is limited, the information available for this compound and its structural analogues suggests that exposure should be minimized through the use of appropriate engineering controls and personal protective equipment. The provided experimental protocols and potential mechanistic pathways offer a framework for further investigation and risk assessment for researchers and drug development professionals working with this compound. It is imperative to consult the most recent safety data sheet and conduct a thorough risk assessment before use.

References

Thermochemical Properties of Brominated Fluoronaphthalenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of brominated fluoronaphthalenes. Given the limited availability of experimental data for this specific class of compounds, this guide also details the standard experimental protocols used for determining key thermochemical parameters for related halogenated aromatic compounds. This information is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a deeper understanding of the energetic characteristics of these molecules.

Data Presentation

Due to a scarcity of publicly available experimental data specifically for brominated fluoronaphthalenes, this section presents data for structurally related compounds, including brominated naphthalenes and bromofluorobenzenes. These data provide insights into the expected thermochemical behavior of brominated fluoronaphthalenes.

Table 1: Enthalpy of Sublimation and Vapor Pressure Data for Brominated Naphthalenes

CompoundMolar Mass (g·mol⁻¹)Temperature Range (K)Enthalpy of Sublimation (ΔHsub) (kJ·mol⁻¹)Reference
1,4-Dibromonaphthalene285.98296 - 408102.3 ± 1.5[1]

Data obtained using the isothermal Knudsen Effusion technique.[1]

Table 2: Thermochemical Data for p-Bromofluorobenzene

PropertyValueUnitsReference
Enthalpy of Vaporization (ΔHvap°)40.4 ± 0.2kJ·mol⁻¹[2]
Normal Boiling Point (Tboil)428.15K[2]
Normal Melting Point (Tfus)256.15K[2]

These values for a simpler bromofluorinated aromatic system can serve as a baseline for estimating the properties of more complex naphthalene derivatives.

Experimental Protocols

The determination of thermochemical properties of halogenated aromatic compounds relies on a set of well-established experimental techniques. The following protocols are fundamental for obtaining reliable data.

Determination of Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of organic compounds, including halogenated naphthalenes, is most accurately determined using combustion calorimetry.[3]

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.

  • Data Analysis: The heat released by the combustion reaction is calculated using the total heat capacity of the calorimeter system (bomb, water, etc.), which is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.

  • Correction for Standard States: Corrections are applied to account for the formation of aqueous nitric acid (from any nitrogen impurities) and for bringing all reactants and products to their standard states at 298.15 K.

  • Hess's Law Application: The standard enthalpy of formation of the compound is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the corresponding hydrogen halides).[3]

Determination of Vapor Pressure and Enthalpy of Sublimation/Vaporization: Knudsen Effusion Method

The Knudsen effusion technique is a reliable method for measuring the low vapor pressures of solids and liquids with low volatility, such as halogenated naphthalenes.[1]

Methodology:

  • Sample Placement: A small amount of the sample is placed in a thermostated effusion cell, which is a small container with a very small orifice of known area.

  • High Vacuum: The effusion cell is placed in a high-vacuum chamber.

  • Isothermal Conditions: The cell is maintained at a constant, precisely known temperature.

  • Effusion: Molecules from the sample effuse through the orifice into the vacuum. The rate of mass loss is measured over a specific period.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Enthalpy of Sublimation/Vaporization Calculation: The enthalpy of sublimation (for solids) or vaporization (for liquids) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔHsub/vap/R, where R is the gas constant.[1]

Determination of Heat Capacity: Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Methodology:

  • Sample Encapsulation: A known mass of the sample is sealed in a sample container.

  • Calorimeter Setup: The sample container is placed within an adiabatic shield in a high-vacuum cryostat or furnace. The temperature of the shield is controlled to be as close as possible to the temperature of the sample container at all times to minimize heat exchange with the surroundings.

  • Heating Pulses: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small increase in its temperature.

  • Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input, once thermal equilibrium is reached.

  • Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise, after subtracting the heat capacity of the sample container (which is determined in a separate experiment).

  • Temperature Series: This process is repeated in small temperature increments over the desired temperature range to obtain the heat capacity as a function of temperature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols above.

Combustion_Calorimetry_Workflow Combustion Calorimetry Workflow A Sample Weighing & Placement in Bomb B Pressurize with O₂ A->B Precise Mass C Assemble Calorimeter B->C Sealed Bomb D Record Initial Temperature C->D Thermal Equilibrium E Ignite Sample D->E Electrical Ignition F Monitor & Record Temperature Change E->F Data Acquisition G Calculate Heat of Combustion F->G ΔT & Calorimeter Constant H Apply Corrections G->H Standard States I Calculate Enthalpy of Formation (Hess's Law) H->I Known ΔfH° of Products

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Knudsen_Effusion_Workflow Knudsen Effusion Workflow A Sample in Effusion Cell B Place in High Vacuum A->B C Set Isothermal Temperature B->C D Measure Mass Loss Over Time C->D Effusion E Calculate Vapor Pressure D->E Hertz-Knudsen Eq. F Repeat at Different Temperatures E->F G Plot ln(P) vs 1/T F->G Data Series H Calculate ΔH_sub/vap from Slope G->H Clausius-Clapeyron Eq. Adiabatic_Calorimetry_Workflow Adiabatic Calorimetry Workflow A Weigh & Seal Sample B Assemble in Adiabatic Calorimeter A->B C Establish Thermal Equilibrium B->C D Input Known Electrical Energy Pulse C->D Heating E Measure Temperature Rise (ΔT) D->E Equilibration F Calculate Heat Capacity at T_avg E->F q = C_p * ΔT G Repeat at Incremental Temperatures F->G H Generate C_p vs T Curve G->H Data Series

References

The Chemistry of Functionalized Naphthalenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Versatile Naphthalene Scaffold in Medicinal Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry due to its rigid, lipophilic structure, which provides an ideal framework for the design and synthesis of therapeutic agents. Its versatile nature allows for a wide range of structural modifications, leading to a diverse array of biological activities.[1] Functionalized naphthalenes have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This is underscored by the number of FDA-approved drugs incorporating the naphthalene core, such as the antibacterial Nafcillin, the antifungal Naftifine, and the anti-inflammatory Naproxen.[1] This technical guide provides an in-depth exploration of the synthesis, reactivity, and biological applications of functionalized naphthalenes, offering detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to support researchers, scientists, and drug development professionals.

Synthesis of Functionalized Naphthalenes

The synthesis of functionalized naphthalenes can be achieved through a variety of methods, ranging from classical electrophilic aromatic substitution to modern cross-coupling and C-H functionalization strategies. The choice of method depends on the desired substitution pattern and the nature of the functional groups to be introduced.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto the naphthalene ring. The position of substitution (α or β) is influenced by the reaction conditions and the nature of the electrophile.[2]

Friedel-Crafts Acylation: This reaction is a classic method for introducing an acyl group onto the naphthalene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride. The regioselectivity can be influenced by the solvent and reaction temperature.[3][4] For instance, the acylation of 2-methylnaphthalene can yield different isomers depending on the conditions.[5]

Modern Synthetic Methodologies

Recent advances in synthetic organic chemistry have provided more sophisticated and regioselective methods for naphthalene functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the naphthalene core.

C-H Functionalization: Direct C-H functionalization has emerged as an efficient and atom-economical strategy for modifying the naphthalene scaffold.[6] This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of functional groups at specific positions, which can be guided by directing groups.[6]

Reactivity of Functionalized Naphthalenes

The reactivity of the naphthalene ring is influenced by the nature and position of its substituents. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of the substituent also plays a crucial role in directing further substitution. For example, in electrophilic substitution of a monosubstituted naphthalene, the incoming electrophile will be directed to either the same ring or the adjacent ring depending on the electronic properties of the existing substituent.

Applications in Drug Development

The unique structural features of the naphthalene scaffold have made it a valuable component in the design of novel therapeutic agents.

Anticancer Activity

Functionalized naphthalenes have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1] For instance, certain naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often overactivated in cancer.[7][8]

Antimicrobial Activity

Naphthalene derivatives have also been explored for their antimicrobial properties, demonstrating activity against various bacteria and fungi.[9] The introduction of different functional groups onto the naphthalene core can modulate the antimicrobial spectrum and potency.

Anti-inflammatory Activity

The well-established clinical use of Naproxen highlights the potential of naphthalene-based compounds as anti-inflammatory agents.[1] Research in this area focuses on developing new derivatives with improved efficacy and better side-effect profiles. The mechanism of action often involves the inhibition of enzymes such as cyclooxygenases (COX).

Antiviral Activity

Recent research has also highlighted the potential of functionalized naphthalenes as antiviral agents. Notably, naphthalene-based compounds have been identified as inhibitors of the SARS-CoV papain-like protease (PLpro), an essential enzyme for viral replication.[10][11]

Data Presentation

The biological activities of various functionalized naphthalenes are summarized in the following tables, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Selected Functionalized Naphthalenes

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Naphthalene-Chalcone HybridCompound 2jA549 (Lung)7.835 ± 0.598[2]
Naphthalene Substituted BenzimidazoleCompound 11Various0.078 - 0.625[12]
Naphthalene Substituted BenzimidazoleCompound 13Various0.078 - 0.625[12]
Naphthalene Substituted BenzimidazoleCompound 18HepG2 (Liver)Selective Cytotoxicity[12]
1,4-NaphthoquinonesPD9, PD10, PD11, PD13, PD14, PD15DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1 - 3[8]

Table 2: Antimicrobial Activity of Selected Functionalized Naphthalenes

Compound ClassCompoundMicroorganismMIC50 (µg/mL)Reference
Naphthalene-Chalcone HybridCompound 2fS. epidermidis15.6[2]
Naphthalene-Chalcone HybridCompound 2dE. faecalis15.6[2]
Naphthalene-Chalcone HybridCompound 2jE. faecalis15.6[2]
Naphthalene-Chalcone HybridCompound 2bC. albicans15.6[13]
Naphthalene-Chalcone HybridCompound 2cC. albicans15.6[13]
Naphthalene-Chalcone HybridCompound 2eC. albicans15.6[13]
Naphthalene-Chalcone HybridCompound 2jC. albicans, C. krusei15.6[13]

Table 3: Anti-inflammatory Activity of Selected Functionalized Naphthalenes

Compound ClassCompoundAssayTarget/MediatorActivityReference
Naphthol Derivative2-hydroxymethyl-1-naphthol diacetate (TAC)Whole-cell patch-clampL-type Ca2+ current (ICa,L)IC50: 0.8 µM[1]
Naphthol Derivative2-hydroxymethyl-1-naphthol diacetate (TAC)Neutrophil DegranulationLysozyme ReleaseHigh Potency[1]
Naphthol DerivativeMethyl-1-hydroxy-2-naphthoate (MHNA)LPS-stimulated MacrophagesNitric Oxide (NO)Significant Inhibition[1]
Phenylnaphthalene Derivative6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6)LPS-stimulated RAW 264.7 cellsiNOS, COX-2Significant Inhibition[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of functionalized naphthalenes.

Synthesis Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 2-Methoxynaphthalene [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxynaphthalene (1 equivalent) in a suitable solvent (e.g., nitrobenzene).

  • Catalyst Addition: Cool the solution to 0-5 °C in an ice bath and slowly add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise while stirring.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of Naphthalene-Chalcone Hybrids [14][15][16]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetonaphthone (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of a strong base (e.g., 50% KOH) dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates the progress of the reaction.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure naphthalene-chalcone hybrid.

Characterization Protocols

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified naphthalene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra to determine the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the synthesized compound. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.

Protocol 4: Mass Spectrometry (MS) [17]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) for determining the molecular weight or Electron Ionization (EI) for fragmentation patterns.

  • Data Analysis: Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions to confirm the molecular weight and aid in structural elucidation.

Biological Assay Protocols

Protocol 5: MTT Assay for Anticancer Activity [2][18][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the naphthalene derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [9][21][22]

  • Compound Dilution: Prepare two-fold serial dilutions of the naphthalene derivatives in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by functionalized naphthalenes and a general experimental workflow.

IL6_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor gp130 gp130 IL6R->gp130 Activates JAK2_mem JAK2 gp130->JAK2_mem Activates STAT3_cyto STAT3 JAK2_mem->STAT3_cyto Phosphorylates pSTAT3_cyto p-STAT3 STAT3_cyto->pSTAT3_cyto pSTAT3_dimer p-STAT3 Dimer pSTAT3_cyto->pSTAT3_dimer Dimerizes pSTAT3_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_nuc Translocates DNA DNA pSTAT3_nuc->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription IL6 IL-6 IL6->IL6R Binds Naphthalene_Derivative Naphthalene Derivative Naphthalene_Derivative->JAK2_mem Inhibits Naphthalene_Derivative->STAT3_cyto Inhibits Phosphorylation

Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.

STAT3_Signaling_Pathway Cytokine_GF Cytokines / Growth Factors (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) Cytokine_GF->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT3 STAT3 (inactive) JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 (active) STAT3->pSTAT3 pSTAT3_Dimer p-STAT3 Dimer pSTAT3->pSTAT3_Dimer Dimerization Nucleus Nucleus pSTAT3_Dimer->Nucleus Nuclear Translocation Target_Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, VEGF) Nucleus->Target_Genes Naphthalene_Inhibitor Naphthalene-based STAT3 Inhibitor Naphthalene_Inhibitor->STAT3 Inhibits Phosphorylation Naphthalene_Inhibitor->pSTAT3_Dimer Inhibits Dimerization

Caption: STAT3 signaling pathway in cancer and points of inhibition by naphthalene derivatives.

SARS_CoV_PLpro_Inhibition Viral_Polyprotein Viral Polyprotein (pp1a/pp1ab) PLpro SARS-CoV PLpro Viral_Polyprotein->PLpro Substrate Functional_Proteins Functional Viral Proteins (for replication) PLpro->Functional_Proteins Cleavage Deubiquitination Deubiquitination / DeISGylation PLpro->Deubiquitination Host_Protein Host Cell Protein Ub_ISG15 Ubiquitin / ISG15 Host_Protein->Ub_ISG15 Ub_ISG15->PLpro Substrate Immune_Evasion Viral Immune Evasion Deubiquitination->Immune_Evasion Naphthalene_Inhibitor Naphthalene-based PLpro Inhibitor Naphthalene_Inhibitor->PLpro Inhibits

Caption: Mechanism of SARS-CoV PLpro and its inhibition by naphthalene-based compounds.

Experimental_Workflow Synthesis Synthesis of Naphthalene Derivatives Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Biological_Screening->Antimicrobial_Assay Antiinflammatory_Assay Anti-inflammatory Assays (e.g., COX inhibition) Biological_Screening->Antiinflammatory_Assay Data_Analysis Data Analysis (IC50, MIC determination) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Antiinflammatory_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol from 6-bromo-2-naphthylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed two-step protocol for the synthesis of 6-Bromo-1-fluoronaphthalen-2-ol, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the diazotization of commercially available 6-bromo-2-naphthylamine to form an intermediate diazonium salt, which is subsequently hydrolyzed to yield 6-bromo-2-naphthol. The second step involves the regioselective ortho-fluorination of 6-bromo-2-naphthol at the C1 position using an electrophilic fluorinating agent. This protocol includes detailed experimental procedures, tables of quantitative data, and a workflow diagram for clarity.

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a functionalized naphthalene derivative that can serve as a versatile building block for more complex molecules. The synthetic route described herein is a reliable method starting from 6-bromo-2-naphthylamine, proceeding through a stable naphthol intermediate.

The overall transformation is achieved in two distinct stages:

  • Diazotization and Hydrolysis: Conversion of the primary aromatic amine in 6-bromo-2-naphthylamine to a diazonium salt, followed by its decomposition in an aqueous acidic medium to introduce a hydroxyl group, yielding 6-bromo-2-naphthol.

  • Electrophilic Fluorination: Regioselective introduction of a fluorine atom at the position ortho to the hydroxyl group of 6-bromo-2-naphthol using an N-F electrophilic fluorinating reagent such as Selectfluor™.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately. Handle strong acids and electrophilic fluorinating agents with extreme care.

Step 1: Synthesis of 6-Bromo-2-naphthol from 6-bromo-2-naphthylamine

This procedure involves the formation of a diazonium salt from 6-bromo-2-naphthylamine, followed by hydrolysis to the corresponding naphthol.

Materials and Reagents:

  • 6-bromo-2-naphthylamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of Acidic Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 10 mL of concentrated sulfuric acid in 100 mL of water. Cool the solution to 5 °C in an ice bath.

  • Dissolution of Amine: Slowly add 11.1 g (50 mmol) of 6-bromo-2-naphthylamine to the cold acid solution with vigorous stirring. Continue stirring until a fine suspension of the amine salt is formed.

  • Diazotization: Cool the suspension to 0-5 °C. In a separate beaker, dissolve 3.8 g (55 mmol) of sodium nitrite in 20 mL of cold water. Add this sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis: Remove the ice bath and gently heat the diazonium salt solution to 50-60 °C using a water bath. Vigorous evolution of nitrogen gas will be observed. Continue heating until the gas evolution ceases (approximately 1-2 hours).

  • Isolation and Purification: Cool the reaction mixture to room temperature. The crude 6-bromo-2-naphthol often precipitates as a dark solid. Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water (50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 6-bromo-2-naphthol.

Step 2: Synthesis of this compound from 6-Bromo-2-naphthol

This procedure details the ortho-fluorination of the naphthol intermediate using Selectfluor™.

Materials and Reagents:

  • 6-bromo-2-naphthol (from Step 1)

  • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (CH₃CN, anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 8.92 g (40 mmol) of 6-bromo-2-naphthol in 100 mL of anhydrous acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution, add 15.6 g (44 mmol, 1.1 equivalents) of Selectfluor™ in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in 100 mL of dichloromethane and wash with deionized water (2 x 50 mL) to remove any remaining Selectfluor™ and its byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Parameter Step 1: Diazotization/Hydrolysis Step 2: Electrophilic Fluorination
Starting Material 6-bromo-2-naphthylamine 6-bromo-2-naphthol
Molar Mass ( g/mol ) 222.08 223.07
Amount (g) 11.1 8.92
Moles (mmol) 50 40
Key Reagent Sodium Nitrite (NaNO₂) Selectfluor™
Molar Mass ( g/mol ) 69.00 354.26
Amount (g) 3.8 15.6
Equivalents 1.1 1.1
Solvent H₂SO₄/H₂O Acetonitrile
Volume (mL) 110 100
Temperature (°C) 0-5 (diazotization), 50-60 (hydrolysis) Room Temperature

| Reaction Time (h) | ~2-3 | 12-24 |

Table 2: Expected Yields and Product Characterization

Product Step Theoretical Yield (g) Typical Actual Yield (%) Melting Point (°C) Molecular Formula Molecular Weight ( g/mol )
6-Bromo-2-naphthol 1 11.15 75-85% 127-129[1] C₁₀H₇BrO 223.07

| this compound | 2 | 9.64 | 60-75% | N/A | C₁₀H₆BrFO | 241.06 |

Diagrams and Workflows

The logical flow of the two-step synthesis is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Diazotization & Hydrolysis cluster_step2 Step 2: Electrophilic Fluorination Start 6-bromo-2-naphthylamine Reagent1 NaNO₂, H₂SO₄, H₂O (0-5 °C) Start->Reagent1 1. Diazotization Intermediate Aryl Diazonium Salt (in situ) Reagent1->Intermediate Hydrolysis Heat (50-60 °C) Intermediate->Hydrolysis 2. Hydrolysis Product1 6-bromo-2-naphthol Hydrolysis->Product1 Reagent2 Selectfluor™ Acetonitrile, RT Product1->Reagent2 3. Fluorination Product2 This compound Reagent2->Product2

Caption: Workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis provides a robust and scalable method for producing this compound from 6-bromo-2-naphthylamine. The procedures utilize standard organic chemistry techniques and commercially available reagents. The intermediate, 6-bromo-2-naphthol, is a stable solid that can be easily purified before proceeding to the fluorination step. Careful control of reaction conditions, particularly temperature during diazotization, is crucial for achieving high yields and purity. This protocol is intended to serve as a foundational method for researchers requiring access to this and similar fluorinated naphthalene derivatives for further investigation.

References

Application Notes and Protocols for 6-Bromo-1-fluoronaphthalen-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Bromo-1-fluoronaphthalen-2-ol in organic synthesis. This versatile building block, featuring hydroxyl, bromo, and fluoro functional groups on a naphthalene core, offers multiple reaction sites for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Compound Profile

PropertyValue
Chemical Name This compound
CAS Number 442150-49-4
Molecular Formula C₁₀H₆BrFO
Molecular Weight 241.06 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Store at 4°C

Proposed Synthetic Pathway

Synthetic Pathway A 6-Bromo-2-naphthol B 6-Bromo-1-nitro-2-naphthol A->B  Nitration (e.g., HNO₃, H₂SO₄) C 1-Amino-6-bromo-2-naphthol B->C  Reduction (e.g., SnCl₂, HCl) D This compound C->D  Sandmeyer Reaction (e.g., NaNO₂, HBF₄) Cross-Coupling Reactions A This compound Derivative (R-OArBr) B Suzuki Coupling (Ar'-B(OH)₂) A->B C Buchwald-Hartwig Amination (R'₂NH) A->C D Sonogashira Coupling (R'-C≡CH) A->D E Aryl-Aryl Bond Formation B->E F Aryl-Amine Bond Formation C->F G Aryl-Alkynyl Bond Formation D->G Drug Discovery Workflow A This compound B Derivative Library Synthesis (O-Alkylation, Cross-Coupling, etc.) A->B C Biological Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

Application of 6-Bromo-1-fluoronaphthalen-2-ol in the Development of Advanced Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and potential for flexible form factors. The performance of OLED devices is intrinsically linked to the molecular design of the organic semiconductor materials used within the emissive and charge-transport layers. Naphthalene derivatives are a prominent class of materials in OLEDs, valued for their inherent thermal stability and tunable electronic properties.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, offers a powerful tool to fine-tune the optoelectronic characteristics of these materials. 6-Bromo-1-fluoronaphthalen-2-ol is a versatile building block with significant potential for the synthesis of novel high-performance materials for OLED applications.

This application note details the potential applications of this compound as a precursor for blue OLED emitters. It provides hypothetical, yet scientifically grounded, synthetic protocols for its derivatization and outlines procedures for the fabrication and characterization of OLED devices incorporating these novel materials. The projected performance data, based on analogous compounds found in the literature, is presented for comparative analysis.

Rationale for the Use of this compound in OLEDs

The unique substitution pattern of this compound offers several advantages for the design of advanced OLED materials:

  • Tunable Electronic Properties: The presence of both an electron-withdrawing fluorine atom and a bromine atom allows for the precise modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting derivatives. Fluorination is known to lower both HOMO and LUMO levels, which can improve electron injection and enhance the stability of the material.

  • Synthetic Versatility: The molecule features three distinct reactive sites:

    • The hydroxyl group (-OH) can be readily derivatized, for instance, through Williamson ether synthesis, to introduce various functional moieties.[2][3]

    • The bromo group (-Br) serves as a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the extension of the π-conjugated system.[1][4]

    • The naphthalene core provides a rigid and planar backbone, contributing to good thermal stability and charge transport properties.[5]

By leveraging these features, this compound can be transformed into a variety of functional OLED materials, including blue emitters, host materials, and hole-transporting materials.[6]

Proposed Synthetic Pathway for a Blue-Emitting Derivative

A promising approach to utilize this compound is to synthesize a blue-emitting material by incorporating a bulky, hole-transporting moiety. This can be achieved through a two-step synthesis involving a Williamson ether synthesis followed by a Suzuki coupling reaction. The proposed target molecule is 2-(9,9-diethyl-9H-fluoren-2-yloxy)-6-bromo-1-fluoronaphthalene , which can be further functionalized.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Suzuki Coupling This compound This compound Intermediate_A 2-(9,9-diethyl-9H-fluoren-2-yloxy)- 6-bromo-1-fluoronaphthalene This compound->Intermediate_A  2-bromo-9,9-diethyl-9H-fluorene, K2CO3, DMF, 120 °C Final_Product Target Blue Emitter (e.g., with carbazole) Intermediate_A->Final_Product  Carbazole-boronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C

Caption: Proposed two-step synthesis of a blue OLED emitter from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-((9,9-diethyl-9H-fluoren-7-yl)oxy)-6-bromo-1-fluoronaphthalene

This protocol describes the etherification of this compound with 7-bromo-9,9-diethyl-9H-fluorene.

Materials:

  • This compound

  • 7-bromo-9,9-diethyl-9H-fluorene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 7-bromo-9,9-diethyl-9H-fluorene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.1 M with respect to the naphthalenol.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a solution-processed OLED device using the synthesized emitter.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized blue emitter

  • Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al) pellets

  • Chlorobenzene, anhydrous

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes immediately before use.

  • Hole Injection Layer (HIL) Deposition:

    • Inside a glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrates at 120 °C for 15 minutes on a hotplate.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized blue emitter (dopant) and CBP (host) in chlorobenzene at a desired weight ratio (e.g., 5 wt% dopant).

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the substrates at 80 °C for 30 minutes.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator with a base pressure of < 1 x 10⁻⁶ Torr.

    • Sequentially deposit a 30 nm layer of TPBi (ETL), a 1 nm layer of LiF (EIL), and a 100 nm layer of Al (cathode) at deposition rates of 1-2 Å/s, 0.1 Å/s, and 5 Å/s, respectively.

  • Encapsulation:

    • Encapsulate the fabricated devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

Data Presentation

The following tables summarize the expected photophysical properties of the proposed blue emitter and the projected performance of an OLED device incorporating it. These values are based on literature data for similar fluorene-naphthalene ether compounds and halogenated blue emitters.[7][8][9]

Table 1: Expected Photophysical Properties of the Proposed Blue Emitter

PropertyValue in TolueneValue in Thin Film
Absorption Peak (λ_abs) ~350 nm~355 nm
Emission Peak (λ_em) ~440 nm~450 nm
Photoluminescence Quantum Yield (PLQY) > 70%> 60%
HOMO Level ~ -5.7 eV~ -5.6 eV
LUMO Level ~ -2.5 eV~ -2.6 eV

Table 2: Projected Performance of a Blue OLED Device

ParameterProjected Value
Turn-on Voltage (V_on) < 4.0 V
Maximum Luminance (L_max) > 5,000 cd/m²
Maximum Current Efficiency (η_c) > 6.0 cd/A
Maximum Power Efficiency (η_p) > 4.0 lm/W
Maximum External Quantum Efficiency (EQE_max) > 5.0%
CIE Coordinates (x, y) (0.15, 0.10)

Visualization of Experimental Workflow

Diagram of the OLED Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Solution Processing (Glovebox) cluster_2 Vacuum Deposition cluster_3 Finalization Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL PEDOT:PSS Spin Coating UV_Ozone->HIL EML Emissive Layer Spin Coating HIL->EML ETL TPBi Deposition EML->ETL EIL LiF Deposition ETL->EIL Cathode Al Cathode Deposition EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

References

The Versatile Precursor: 6-Bromo-1-fluoronaphthalen-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-1-fluoronaphthalen-2-ol is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the naphthalene scaffold, provides multiple reactive sites for chemical modification. This allows for the generation of diverse molecular architectures with potential therapeutic applications in areas such as sleep disorders, inflammation, and oncology. This document provides an overview of the application of this compound as a precursor in the synthesis of melatonin receptor agonists and anti-inflammatory agents, complete with detailed experimental protocols and quantitative data.

Application in the Synthesis of Melatonin Receptor Agonists

The naphthalene core is a recognized scaffold for the development of melatonin receptor agonists, which are crucial in regulating circadian rhythms. The structural features of this compound make it an attractive starting material for the synthesis of analogs of Ramelteon, a potent and selective MT1 and MT2 receptor agonist used in the treatment of insomnia. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromo and hydroxyl groups offer synthetic handles for constructing the side chains necessary for receptor interaction.

Hypothetical Synthetic Pathway to a Ramelteon Analog

A plausible synthetic route to a fluorinated Ramelteon analog starting from this compound is outlined below. This pathway is based on established synthetic methodologies for similar naphthalene-based compounds.

G A This compound B Protection of hydroxyl group (e.g., MOM ether) A->B MOMCl, DIPEA C Suzuki or Stille coupling to introduce a vinyl group at C6 B->C Vinylboronic acid or vinylstannane, Pd catalyst D Intramolecular Heck reaction to form the tricyclic core C->D Pd catalyst, base E Introduction of the side chain at C1 (e.g., via formylation followed by Wittig reaction) D->E Vilsmeier-Haack, Wittig reagent F Reduction of the double bond and nitrile to form the amine E->F H2, Pd/C or other reducing agents G Amide coupling with propionyl chloride F->G Propionyl chloride, base H Deprotection of the hydroxyl group G->H Acidic hydrolysis I Fluorinated Ramelteon Analog H->I

Caption: Hypothetical synthetic pathway to a fluorinated Ramelteon analog.

Application in the Synthesis of Anti-inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Naphthalene derivatives, such as Naproxen, are a well-established class of NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes. The unique electronic properties conferred by the fluorine atom in this compound can be exploited to develop novel COX inhibitors with potentially improved potency and selectivity, which may lead to a better side-effect profile.

General Synthetic Strategy for Fluorinated Naproxen Analogs

The synthesis of fluorinated Naproxen analogs from this compound would typically involve the following key transformations.

G A This compound B O-alkylation with a methylating agent (e.g., dimethyl sulfate) A->B (CH3)2SO4, K2CO3 C Cross-coupling reaction (e.g., Suzuki, Negishi) at C6 to introduce the propionic acid side chain precursor B->C (2-ethoxy-2-oxoethyl)zinc bromide, Pd catalyst D Conversion of the precursor to the carboxylic acid C->D Hydrolysis (e.g., LiOH) E Fluorinated Naproxen Analog D->E

Caption: General synthetic strategy for fluorinated Naproxen analogs.

Experimental Protocols

Table 1: Generalized Experimental Protocols

ReactionProtocol
Protection of Phenolic Hydroxyl Group (as MOM ether) To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq.). Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl, 1.2-1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Suzuki Cross-Coupling In a reaction vessel, combine the protected 6-bromo-1-fluoronaphthalene derivative, a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.). Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
O-methylation of Naphthol To a solution of this compound in a polar aprotic solvent such as acetone or DMF, add a base (e.g., anhydrous potassium carbonate, 2-3 eq.). Stir the mixture at room temperature for 30 minutes, then add a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1-1.5 eq.) dropwise. Heat the reaction mixture (typically to 50-60 °C) and monitor its progress by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the methylated product, which can be further purified by recrystallization or column chromatography.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis and biological activity of a fluorinated Naproxen analog. This data is for illustrative purposes to demonstrate the type of information that would be generated during a drug discovery campaign.

Table 2: Hypothetical Data for a Fluorinated Naproxen Analog

ParameterValue
Synthesis
Overall Yield35%
Purity (HPLC)>98%
Biological Activity
COX-1 IC505.2 µM
COX-2 IC500.8 µM
COX-2 Selectivity Index6.5

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of novel pharmaceutical compounds. Its strategic functionalization allows for the exploration of chemical space around known pharmacophores, such as those found in melatonin receptor agonists and anti-inflammatory drugs. The development of efficient and scalable synthetic routes to derivatives of this compound is a key step in unlocking their therapeutic potential. Further research into the synthesis and biological evaluation of compounds derived from this compound is warranted to discover new and improved therapeutic agents.

Application Note and Experimental Protocol: Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document outlines a proposed multi-step experimental protocol for the synthesis of 6-Bromo-1-fluoronaphthalen-2-ol. As no direct synthesis method is readily available in the published literature, this protocol is a hypothesized route based on well-established chemical transformations, including the bromination of 2-naphthol, nitration, reduction of the nitro group, and a subsequent Balz-Schiemann reaction to introduce the fluorine atom. Each step is detailed to provide a clear and reproducible methodology for researchers.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence starting from 2-naphthol. The pathway involves the initial synthesis of 6-Bromo-2-naphthol, followed by the introduction of a nitro group at the C1 position. This nitro group is then reduced to an amine, which serves as the precursor for the fluorine introduction via a diazotization reaction.

Synthesis_Pathway Start 2-Naphthol Step1 Step 1: Bromination & Reduction Start->Step1 Intermediate1 6-Bromo-2-naphthol Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 6-Bromo-1-nitro- naphthalen-2-ol Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 1-Amino-6-bromo- naphthalen-2-ol Step3->Intermediate3 Step4 Step 4: Diazotization & Fluorination (Balz-Schiemann) Intermediate3->Step4 FinalProduct 6-Bromo-1-fluoro- naphthalen-2-ol Step4->FinalProduct

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-naphthol

This procedure is adapted from the established method for the bromination of β-naphthol followed by in-situ reduction of the dibrominated intermediate.[1][2][3]

Materials:

  • β-Naphthol (1.0 mol, 144 g)

  • Glacial Acetic Acid (500 mL)

  • Bromine (2.0 mol, 320 g, 102.6 mL)

  • Mossy Tin (1.27 gram-atoms, 150 g)

  • Deionized Water

Procedure:

  • In a 3-L round-bottom flask equipped with a dropping funnel and reflux condenser, dissolve 144 g of β-naphthol in 400 mL of glacial acetic acid.

  • Slowly add a solution of 320 g of bromine in 100 mL of glacial acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed.

  • After the addition is complete, add 100 mL of water and heat the mixture to boiling.

  • Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves.

  • Add a second 25 g portion of tin and continue boiling until dissolved. Finally, add a third portion of 100 g of tin.

  • Boil the mixture for an additional 3 hours, then cool to 50°C and filter with suction to remove tin salts. Wash the collected solids with 100 mL of cold acetic acid, combining the wash with the filtrate.

  • Pour the filtrate into 3 L of cold water with stirring. The product, 6-bromo-2-naphthol, will precipitate.

  • Collect the precipitate by suction filtration and wash with 1 L of cold water.

  • Dry the product at 100°C. The crude product can be purified by vacuum distillation followed by recrystallization from an acetic acid/water mixture.[1]

ParameterValueReference
Starting Material 2-Naphthol (144 g)[1]
Yield 214–223 g (96–100%)[1]
Melting Point (crude) 123–127°C[1]
Melting Point (purified) 127–129°C[1]
Boiling Point (distillation) 200–205°C at 20 mmHg[1]
Step 2: Synthesis of 6-Bromo-1-nitro-naphthalen-2-ol

This is a proposed nitration procedure based on standard methods for nitrating naphthol derivatives.[4]

Materials:

  • 6-Bromo-2-naphthol (0.5 mol, 111.5 g)

  • Glacial Acetic Acid (1 L)

  • Nitric Acid (70%, 0.55 mol, 34.7 g, 24.8 mL)

Procedure:

  • Dissolve 111.5 g of 6-bromo-2-naphthol in 1 L of glacial acetic acid in a flask cooled in an ice bath to 0-5°C.

  • Slowly add 24.8 mL of nitric acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into 2 L of ice-cold water. The nitro product will precipitate.

  • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

  • The product can be purified by recrystallization from ethanol or an ethanol/water mixture.

ParameterValue (Expected)
Starting Material 6-Bromo-2-naphthol (111.5 g)
Product 6-Bromo-1-nitro-naphthalen-2-ol
Appearance Yellow to orange solid
Yield 75-85% (estimated)
Purity >95% after recrystallization
Step 3: Synthesis of 1-Amino-6-bromo-naphthalen-2-ol

This reduction protocol is based on standard procedures for the conversion of aromatic nitro compounds to amines using stannous chloride.[5][6]

Materials:

  • 6-Bromo-1-nitro-naphthalen-2-ol (0.4 mol, 107.2 g)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (1.2 mol, 270.8 g)

  • Concentrated Hydrochloric Acid (HCl) (300 mL)

  • Ethanol (1.5 L)

Procedure:

  • Suspend 107.2 g of 6-bromo-1-nitro-naphthalen-2-ol in 1.5 L of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 270.8 g of stannous chloride dihydrate in 300 mL of concentrated hydrochloric acid.

  • Slowly add the stannous chloride solution to the suspension of the nitro compound with stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the crude amino product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

ParameterValue (Expected)
Starting Material 6-Bromo-1-nitro-naphthalen-2-ol (107.2 g)
Product 1-Amino-6-bromo-naphthalen-2-ol
Appearance Off-white to pinkish solid
Yield 80-90% (estimated)
Purity >97% after recrystallization
Step 4: Synthesis of this compound (Balz-Schiemann Reaction)

This procedure is based on the general Balz-Schiemann reaction for the synthesis of aryl fluorides from aromatic amines.[7][8]

Materials:

  • 1-Amino-6-bromo-naphthalen-2-ol (0.3 mol, 71.4 g)

  • Fluoroboric Acid (HBF₄) (48% aqueous solution, 0.9 mol, 174.5 g, 131 mL)

  • Sodium Nitrite (NaNO₂) (0.33 mol, 22.8 g)

  • Deionized Water

Procedure:

  • Suspend 71.4 g of 1-amino-6-bromo-naphthalen-2-ol in 131 mL of 48% fluoroboric acid in a beaker, and cool the mixture to 0-5°C in an ice-salt bath.

  • Dissolve 22.8 g of sodium nitrite in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the aminonaphthol, keeping the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The diazonium tetrafluoroborate salt should precipitate.

  • Collect the precipitated diazonium salt by filtration and wash it with cold water, followed by a small amount of cold methanol and then ether.

  • Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry.

  • Gently heat the dry diazonium salt in a flask until nitrogen evolution ceases. The thermal decomposition will yield the desired fluoro-compound.

  • The crude product can be purified by steam distillation or column chromatography.

ParameterValue (Expected)
Starting Material 1-Amino-6-bromo-naphthalen-2-ol (71.4 g)
Product This compound
Appearance Solid
Yield 40-60% (estimated)
Purity >98% after purification

Experimental Workflow Visualization

G cluster_0 Step 1: Synthesis of 6-Bromo-2-naphthol cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Balz-Schiemann Reaction s1_start Dissolve 2-Naphthol in Acetic Acid s1_brominate Add Bromine Solution (Exothermic) s1_start->s1_brominate s1_reduce Add Mossy Tin & Reflux (3h) s1_brominate->s1_reduce s1_precipitate Precipitate in Water s1_reduce->s1_precipitate s1_isolate Filter & Dry Product s1_precipitate->s1_isolate s2_start Dissolve 6-Bromo-2-naphthol in Acetic Acid (0-5°C) s1_isolate->s2_start Product from Step 1 s2_nitrate Add Nitric Acid (<10°C) s2_start->s2_nitrate s2_stir Stir at RT (2-3h) s2_nitrate->s2_stir s2_precipitate Precipitate in Ice Water s2_stir->s2_precipitate s2_isolate Filter, Wash & Dry s2_precipitate->s2_isolate s3_start Suspend Nitro Compound in Ethanol s2_isolate->s3_start Product from Step 2 s3_reduce Add SnCl2/HCl Solution & Reflux (2-4h) s3_start->s3_reduce s3_neutralize Neutralize to Precipitate s3_reduce->s3_neutralize s3_isolate Filter, Wash & Dry s3_neutralize->s3_isolate s4_diazotize Diazotize Amino Compound with NaNO2 in HBF4 (0-5°C) s3_isolate->s4_diazotize Product from Step 3 s4_isolate_salt Isolate Diazonium Salt (Filtration) s4_diazotize->s4_isolate_salt s4_decompose Thermal Decomposition of Dry Salt s4_isolate_salt->s4_decompose s4_purify Purify Final Product s4_decompose->s4_purify

References

Application Notes and Protocols for the Investigation of Novel Naphthalene Derivatives in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 6-Bromo-1-fluoronaphthalen-2-ol in Perovskite Solar Cells Reference Compound: this compound (Hypothetical Additive/Interlayer) Audience: Researchers, scientists, and materials development professionals.

Disclaimer: There is currently no published research specifically detailing the use of this compound in perovskite solar cells (PSCs). The following application notes and protocols are presented as a generalized framework for evaluating novel functionalized naphthalene derivatives in PSCs, based on established methodologies for similar compounds. The data presented is hypothetical and for illustrative purposes only.

Introduction and Rationale

The performance and stability of perovskite solar cells are critically dependent on the quality of the perovskite film and the integrity of the interfaces between the perovskite and the charge transport layers. Chemical additives and interfacial layers are widely used to passivate defects, improve charge extraction, and enhance device longevity.

While this compound is not a documented agent in PSCs, its constituent functional groups suggest potential utility:

  • Naphthalene Core: The aromatic naphthalene structure can facilitate π-π stacking and may interact favorably with the perovskite surface.[1] Naphthalene-based compounds like naphthalimide and naphthalenediimide have been successfully used as electroactive interlayers.[2][3]

  • Fluorine Group: Fluorinated molecules are known to enhance hydrophobicity, which can improve moisture stability. The high electronegativity of fluorine can also help to passivate defects and tune energy levels at interfaces for better charge extraction.[4][5][6]

  • Bromine Group: The bromo-terminal can act as an electrophilic site, potentially interacting with iodide ions in the perovskite through halogen bonding to passivate defects and create a more favorable band structure at the interface.[7][8]

  • Hydroxyl (-OH) Group: The hydroxyl group can form hydrogen bonds, which may aid in anchoring the molecule to the perovskite surface and passivating undercoordinated lead ions, a common defect.

Based on these properties, a compound like this compound could hypothetically be investigated as a surface passivation agent or as an interfacial layer to improve both the efficiency and stability of perovskite solar cells.

Proposed Application: Interfacial Layer and Defect Passivation

This document outlines a protocol to investigate this compound (referred to as 'Naph-BrFOH') as a passivation agent applied to the surface of the perovskite active layer in an inverted (p-i-n) device architecture. The goal is to reduce interfacial recombination and improve device performance metrics.

Experimental Protocols

The following are generalized protocols for the fabrication and testing of perovskite solar cells to evaluate a novel additive. Researchers should adapt concentrations, spin-coating parameters, and annealing times based on their specific perovskite composition and lab conditions.

Substrate Preparation and ETL Deposition
  • Cleaning: Sequentially clean pre-patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol (IPA) for 15 minutes each.

  • UV-Ozone Treatment: Dry the substrates with nitrogen gas and treat with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • ETL Deposition: Deposit an electron transport layer (ETL), such as SnO₂, onto the cleaned ITO substrate, followed by annealing.

Perovskite Film Fabrication (Control)
  • Precursor Solution: Prepare a 1.4 M perovskite precursor solution (e.g., a mixed-cation, mixed-halide composition like Cs₀.₀₅(FA₀.₉₅MA₀.₀₅)₀.₉₅Pb(I₀.₉₅Br₀.₀₅)₃) in a mixed solvent of DMF:DMSO (4:1 v/v).

  • Spin-Coating: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL-coated substrate at 4000 rpm for 30 seconds.

  • Anti-Solvent Quenching: During the last 5-10 seconds of spinning, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.

Incorporation of Naph-BrFOH Additive
  • Passivation Solution: Prepare a dilute solution of Naph-BrFOH (e.g., 0.5 mg/mL) in a suitable solvent like isopropanol.

  • Surface Treatment: After the perovskite film has been annealed and cooled to room temperature, deposit the Naph-BrFOH solution onto the perovskite surface by spin-coating at 4000 rpm for 30 seconds.

  • Annealing: Perform a gentle post-annealing step, for example, at 100 °C for 5 minutes, to remove the solvent and promote interaction with the perovskite surface.

HTL and Electrode Deposition
  • HTL Deposition: Deposit the hole transport layer (HTL) on top of the perovskite (or Naph-BrFOH-treated perovskite) layer. A common HTL is Spiro-OMeTAD. The solution (e.g., 72.3 mg Spiro-OMeTAD, 28.8 µL 4-tert-butylpyridine, 17.5 µL Li-TFSI solution in acetonitrile) is spin-coated at 3000 rpm for 30 seconds.

  • Metal Electrode Evaporation: Complete the device by thermally evaporating a top metal electrode (e.g., 100 nm of gold or silver) through a shadow mask to define the active area of the solar cell.

Characterization and Data Analysis

To evaluate the effect of the Naph-BrFOH treatment, a comprehensive set of characterization techniques should be employed.

Characterization Technique Purpose Key Parameters to Extract
Current Density-Voltage (J-V) To determine the primary photovoltaic performance metrics.PCE (Power Conversion Efficiency), VOC (Open-Circuit Voltage), JSC (Short-Circuit Current Density), FF (Fill Factor)
External Quantum Efficiency (EQE) To measure the wavelength-dependent efficiency of photon-to-electron conversion.Integrated JSC (to verify J-V measurements).
Steady-State Photoluminescence (PL) To assess non-radiative recombination. An increase in PL intensity suggests better passivation.PL peak intensity and position.
Time-Resolved Photoluminescence (TRPL) To measure carrier lifetimes. Longer lifetimes indicate reduced defect-assisted recombination.Carrier lifetime (τ).
Contact Angle Measurement To assess the hydrophobicity of the perovskite surface.Water contact angle.
Long-Term Stability Tracking To evaluate device longevity under operational stress.PCE decay over time under continuous illumination (MPPT) and in controlled ambient/inert environments.

Hypothetical Performance Data

The following table summarizes hypothetical data for a control device and a device treated with the Naph-BrFOH passivation layer, illustrating the potential improvements.

Parameter Control Device Device with Naph-BrFOH Potential Rationale for Improvement
VOC (V) 1.101.15Reduction of non-radiative recombination at the perovskite/HTL interface.
JSC (mA/cm²) 23.523.8Improved charge extraction due to better energy level alignment.
Fill Factor (%) 77.081.0Reduced series resistance and suppressed interfacial charge recombination.
PCE (%) 20.022.5Cumulative effect of improvements in VOC, JSC, and FF.
Carrier Lifetime (ns) 250850Effective passivation of surface trap states by the additive.
Stability (T₈₀) 300 hours800 hoursEnhanced hydrophobicity from the fluorinated group and stronger interfacial bonding.

T₈₀: Time for the device to degrade to 80% of its initial efficiency under continuous illumination.

Visualizations

Experimental Workflow

G Experimental Workflow for Evaluating Naph-BrFOH Additive cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_char Characterization Clean ITO Substrate Cleaning UVO UV-Ozone Treatment Clean->UVO ETL ETL (SnO2) Deposition & Anneal UVO->ETL Perovskite Perovskite Deposition & Anneal ETL->Perovskite Transfer to Glovebox Additive Naph-BrFOH Surface Treatment Perovskite->Additive HTL HTL (Spiro-OMeTAD) Deposition Additive->HTL Electrode Gold Electrode Evaporation HTL->Electrode JV J-V Measurement (PCE, Voc, Jsc, FF) Electrode->JV EQE EQE Measurement Electrode->EQE PL PL & TRPL (Recombination Dynamics) Electrode->PL Stability Stability Testing (MPPT) Electrode->Stability G Hypothetical Interfacial Passivation by Naph-BrFOH cluster_layers Device Interface HTL Hole Transport Layer (HTL) Perovskite Perovskite Surface (e.g., PbI2-terminated) Defect Pb²⁺ Defect Additive Naph-BrFOH Molecule Additive->HTL Improved Interfacial Contact Additive->Defect Coordination Bond (O -> Pb) note1 Hydroxyl (-OH) group passivates undercoordinated Pb²⁺ defect. note2 Aromatic core provides hydrophobic shield & tunes energy levels.

References

Application Notes and Protocols: Derivatization of 6-Bromo-1-fluoronaphthalen-2-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 6-Bromo-1-fluoronaphthalen-2-ol and subsequent evaluation of its derivatives in biological assays. The methodologies are based on established chemical and biological principles, offering a framework for the exploration of this compound's therapeutic potential.

Introduction

Naphthalene derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic modification of the naphthalene scaffold can lead to the development of novel therapeutic agents with enhanced potency and selectivity. This compound is a halogenated naphthol derivative that presents multiple sites for chemical modification. The presence of the hydroxyl group allows for straightforward derivatization, while the bromo and fluoro substituents can influence the compound's electronic properties and metabolic stability.

This document outlines a series of protocols for the synthesis of ether and ester derivatives of this compound and their subsequent evaluation in a cytotoxicity assay against a cancer cell line.

Derivatization of this compound

The hydroxyl group of this compound is a versatile handle for derivatization. Here, we describe two primary strategies: O-alkylation to form ethers and acylation to form esters.

This protocol describes the synthesis of a methyl ether derivative. The same principle can be applied using other alkyl halides to generate a library of ether derivatives.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) to the solution at room temperature and stir for 30 minutes to deprotonate the hydroxyl group.

  • Alkylation: Add the alkylating agent, for example, methyl iodide (CH₃I, 1.2 eq), dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol details the synthesis of an acetate ester derivative. A variety of acyl chlorides or anhydrides can be used to synthesize a range of ester derivatives.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, for example, triethylamine (TEA, 1.5 eq) or pyridine, to the solution.

  • Acylation: Cool the mixture to 0 °C and add the acylating agent, such as acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with water and a mild acid (e.g., 1M HCl) to remove excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Hypothetical Derivatization Workflow

derivatization_workflow start This compound ether_synthesis Williamson Ether Synthesis start->ether_synthesis ester_synthesis Acylation start->ester_synthesis ether_reagents Alkyl Halide (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) ether_reagents->ether_synthesis ether_product Ether Derivative ether_synthesis->ether_product purification Purification (Column Chromatography) ether_product->purification ester_reagents Acyl Chloride (e.g., AcCl) Base (e.g., TEA) Solvent (e.g., DCM) ester_reagents->ester_synthesis ester_product Ester Derivative ester_synthesis->ester_product ester_product->purification bioassay Biological Assays purification->bioassay signaling_pathway derivative Naphthalene Derivative receptor Cell Surface Receptor derivative->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits mtt_workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with compound derivatives incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

References

Application Notes and Protocols: 6-Bromo-1-fluoronaphthalen-2-ol as a Versatile Building Block for Novel Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Bromo-1-fluoronaphthalen-2-ol as a foundational building block for the synthesis of advanced liquid crystalline materials. The unique combination of reactive sites—a hydroxyl group, a bromo substituent, and a fluoro substituent—on the naphthalene core offers a versatile platform for creating diverse molecular architectures with tunable mesomorphic properties. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a starting point for the development of novel liquid crystals for a range of applications, including displays, sensors, and organic electronics.

Overview of Synthetic Strategies

The functional groups on this compound allow for a two-pronged approach to the synthesis of target liquid crystal molecules. The hydroxyl group can be readily functionalized, typically through a Williamson ether synthesis, to introduce a flexible alkyl or alkoxy chain. This chain is crucial for inducing and controlling the liquid crystalline phases. The bromo-substituent serves as a handle for carbon-carbon bond formation, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or other mesogenic units to extend the rigid core of the molecule.

G cluster_start Starting Material cluster_modification Functional Group Modification cluster_product Target Liquid Crystal start This compound williamson Williamson Ether Synthesis (Modification of -OH group) start->williamson suzuki Suzuki-Miyaura Coupling (Modification of -Br group) williamson->suzuki product Rod-like or Bent-core Liquid Crystal Molecule suzuki->product

Caption: Synthetic workflow for liquid crystals from this compound.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations.

Protocol 1: Williamson Ether Synthesis for Alkoxy Chain Attachment

This protocol describes the attachment of a flexible alkyl chain to the hydroxyl group of this compound.

Materials:

  • This compound

  • 1-Bromoalkane (e.g., 1-bromooctane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the 1-bromoalkane (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-6-bromo-1-fluoronaphthalene.

G reagents Reactants: - this compound - 1-Bromoalkane - K₂CO₃ - Acetone reflux Reflux reagents->reflux workup Aqueous Workup: - Filtration - Extraction with DCM - Washing (NaHCO₃, Brine) reflux->workup purification Purification: - Drying (MgSO₄) - Column Chromatography workup->purification product Product: 2-Alkoxy-6-bromo-1-fluoronaphthalene purification->product

Caption: Experimental workflow for Williamson ether synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Core Extension

This protocol describes the coupling of an arylboronic acid to the bromo-position of the naphthalene core.

Materials:

  • 2-Alkoxy-6-bromo-1-fluoronaphthalene (from Protocol 1)

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), aqueous solution (2 M)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Alkoxy-6-bromo-1-fluoronaphthalene (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of toluene and ethanol.

  • Add the aqueous solution of potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux under an inert atmosphere. Monitor the reaction by TLC.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final liquid crystal molecule.

G reactants Reactants: - 2-Alkoxy-6-bromo-1-fluoronaphthalene - Arylboronic acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ (aq) - Toluene/Ethanol reflux Reflux under Inert Atmosphere reactants->reflux workup Aqueous Workup: - Extraction with Ethyl Acetate - Washing (Water, Brine) reflux->workup purification Purification: - Drying (Na₂SO₄) - Column Chromatography workup->purification product Final Liquid Crystal Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Characterization and Data Presentation

The resulting liquid crystal compounds should be characterized by standard analytical techniques to confirm their structure and purity (¹H NMR, ¹³C NMR, Mass Spectrometry). The mesomorphic properties should be investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Hypothetical Quantitative Data

The following table presents hypothetical data for a series of liquid crystals synthesized from this compound, illustrating the effect of varying the alkyl chain length and the terminal aryl group.

Table 1: Hypothetical Phase Transition Temperatures of Synthesized Liquid Crystals

Compound IDAlkyl Chain (R)Aryl Group (Ar)Phase Transitions on Heating (°C)Phase Transitions on Cooling (°C)
LC-1 -C₈H₁₇-C₆H₄-CNCr 85 N 120 II 118 N 75 Cr
LC-2 -C₁₀H₂₁-C₆H₄-CNCr 82 N 125 II 123 N 70 Cr
LC-3 -C₁₂H₂₅-C₆H₄-CNCr 78 SmA 95 N 115 II 114 N 92 SmA 65 Cr
LC-4 -C₈H₁₇-C₆H₄-OCH₃Cr 95 N 110 II 108 N 85 Cr
LC-5 -C₁₀H₂₁-C₆H₄-OCH₃Cr 92 N 118 II 116 N 80 Cr

Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic liquid

Table 2: Hypothetical Physical Properties of Synthesized Liquid Crystals

Compound IDBirefringence (Δn at 589 nm)Dielectric Anisotropy (Δε at 1 kHz)
LC-1 0.18+12.5
LC-2 0.17+12.0
LC-3 0.16+11.5
LC-4 0.15+4.5
LC-5 0.14+4.2

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Halogenated organic compounds and palladium catalysts should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The experimental protocols and data provided are for informational purposes and should be adapted and optimized by qualified researchers. The hypothetical data is intended to be representative and may not reflect actual experimental outcomes.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Bromo-1-fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[4][5] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4][5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of reagents make it a cornerstone in modern organic synthesis, especially in the fields of medicinal chemistry and materials science.[2] The naphthalene scaffold is a key structural motif in many biologically active compounds, and the Suzuki coupling provides a direct route to functionalized naphthalene derivatives.[1][3]

This document provides a generalized protocol for the Suzuki coupling of 6-Bromo-1-fluoronaphthalen-2-ol with various arylboronic acids to synthesize 6-aryl-1-fluoronaphthalen-2-ol derivatives. The presence of both a hydroxyl and a fluoro group on the naphthalene ring may influence the reactivity, and thus, careful selection of reaction parameters is crucial.

Generalized Reaction Scheme

Data Presentation: Typical Suzuki Coupling Parameters for Bromonaphthalenes

The following table summarizes common conditions for Suzuki-Miyaura coupling reactions of various bromonaphthalene derivatives, which can serve as a starting point for optimizing the reaction with this compound.

ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, [Pd(allyl)Cl]₂Catalyst choice can significantly impact yield and reaction time. Pd(dppf)Cl₂ is often effective for a broad range of substrates.[7]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, dppfOften used with Pd(OAc)₂ or other palladium precursors to form the active catalyst in situ. Buchwald ligands (SPhos, XPhos) are effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KOAcThe choice of base is critical. Carbonates are commonly used. K₃PO₄ is a strong base that can be effective. The presence of the phenol may require a non-nucleophilic base.
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF, THFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[7]
Boronic Acid Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroboratesA slight excess (1.1-1.5 equivalents) of the boronic acid is typically used.
Temperature 60-110 °CThe reaction temperature depends on the reactivity of the substrates and the chosen solvent. Microwave irradiation can sometimes accelerate the reaction.[8]
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until consumption of the starting material.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure that should be optimized for the specific arylboronic acid being used.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.[1]

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-1-fluoronaphthalen-2-ol product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)3^- BoronicAcid->Transmetalation Base Base Base->BoronicAcid BoronicAcid_pre Ar'-B(OH)2 BoronicAcid_pre->Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start: Assemble Glassware Reagents Add this compound, Arylboronic Acid, and Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent React Heat and Stir Reaction Mixture Solvent->React Monitor Monitor Reaction Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up and Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols: Photophysical Properties of 6-Bromo-1-fluoronaphthalen-2-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science due to their unique photophysical properties, which make them valuable as fluorescent probes and building blocks for advanced materials.[1][2] The introduction of halogen atoms, such as bromine and fluorine, can modulate the electronic and steric properties of the naphthalene core, potentially enhancing fluorescence, altering spectral properties, and improving metabolic stability.[3] These characteristics are highly desirable in the development of targeted therapies and imaging agents.[4]

This document provides a detailed guide for the synthesis and photophysical characterization of a novel class of compounds: 6-Bromo-1-fluoronaphthalen-2-OL derivatives. While specific experimental data for these exact derivatives are not yet available in the public domain, this guide furnishes researchers with the necessary protocols and foundational knowledge to synthesize these compounds and evaluate their photophysical properties. The methodologies presented are based on established procedures for analogous naphthalene derivatives.[3][5][6]

Proposed Synthesis of this compound Derivatives

The synthesis of this compound can be approached from the commercially available 2-naphthol. The proposed synthetic route involves a two-step process: bromination followed by electrophilic fluorination.

Protocol 1: Synthesis of 6-Bromo-2-naphthol

This procedure is adapted from established methods for the bromination of 2-naphthol.[7][8][9][10][11]

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Tin (mossy)

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Sodium Bicarbonate Solution (saturated)

Procedure:

  • Bromination: Dissolve 2-naphthol in glacial acetic acid in a round-bottom flask. Slowly add a solution of bromine in glacial acetic acid while stirring. The reaction is exothermic and will evolve hydrogen bromide gas, which should be neutralized by passing through a gas washing bottle containing saturated sodium bicarbonate solution.[11]

  • After the addition is complete, add water and heat the mixture to reflux briefly to ensure the completion of the bromination, forming 1,6-dibromo-2-naphthol.[11]

  • Reduction: Cool the reaction mixture and add mossy tin in portions. The addition of tin will initiate the reduction of the 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol.[11]

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

  • Cool the mixture and filter to remove unreacted tin and tin salts.

  • Pour the filtrate into ice-cold water to precipitate the crude 6-bromo-2-naphthol.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like benzene or by vacuum distillation.[7][8]

Protocol 2: Electrophilic Fluorination of 6-Bromo-2-naphthol

The introduction of a fluorine atom at the 1-position can be achieved via electrophilic fluorination.

Materials:

  • 6-Bromo-2-naphthol

  • Anhydrous Acetonitrile

  • Selectfluor™ (N-Fluorobis(phenyl)sulfonimide)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve 6-bromo-2-naphthol in anhydrous acetonitrile in a flask under an inert atmosphere.

  • Add Selectfluor™ in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel.

Photophysical Characterization Protocols

The following protocols describe the standard procedures for evaluating the key photophysical properties of the synthesized this compound derivatives.

Protocol 3: UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelengths of maximum absorption (λmax).

Materials and Equipment:

  • Synthesized this compound derivative

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the naphthalene derivative in the chosen solvent at a concentration of approximately 10-3 M.

  • From the stock solution, prepare a dilute solution (e.g., 10-5 M) in the same solvent.

  • Record the absorption spectrum of the dilute solution from 200 to 800 nm, using the pure solvent as a reference.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • The molar extinction coefficient (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Protocol 4: Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission and excitation spectra.

Materials and Equipment:

  • Dilute solution of the naphthalene derivative (from Protocol 3)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Emission Spectrum: a. Set the excitation wavelength to the λmax determined from the absorption spectrum. b. Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region. c. Identify the wavelength of maximum emission (λem).

  • Excitation Spectrum: a. Set the emission wavelength to the λem determined from the emission spectrum. b. Scan the excitation spectrum over a wavelength range that includes the absorption bands. c. The excitation spectrum should ideally match the absorption spectrum.

Protocol 5: Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.

Materials and Equipment:

  • Solution of the naphthalene derivative

  • Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

  • UV-Visible Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Measure the absorption spectra of all solutions at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorption measurements.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample using the following equation: Φf, sample = Φf, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 6: Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

Materials and Equipment:

  • Dilute solution of the naphthalene derivative

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

Procedure:

  • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

  • Measure the decay of the fluorescence intensity over time.

  • The fluorescence decay data is then fitted to an exponential decay function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity I(t) at time t is given by I(t) = I0 * exp(-t/τ), where I0 is the intensity at time zero.

Data Presentation

The following table should be used to summarize the photophysical data obtained for the this compound derivatives.

DerivativeSolventλabs (nm)ε (M-1cm-1)λem (nm)Stokes Shift (nm)Φfτ (ns)
Compound 1
Compound 2
...

Visualizations

Synthetic_Workflow start 2-Naphthol bromination Bromination (Br2, Acetic Acid) start->bromination intermediate 1,6-Dibromo-2-naphthol bromination->intermediate reduction Reduction (Sn, HCl) intermediate->reduction product1 6-Bromo-2-naphthol reduction->product1 fluorination Electrophilic Fluorination (Selectfluor™) product1->fluorination final_product This compound fluorination->final_product

Caption: Proposed synthetic workflow for this compound.

Photophysical_Characterization_Workflow cluster_data Data Output start Synthesized Derivative uv_vis UV-Vis Absorption Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence uv_vis->fluorescence Determine λex data_analysis Data Analysis and Tabulation quantum_yield Quantum Yield (Φf) Determination fluorescence->quantum_yield Determine λem lifetime Fluorescence Lifetime (τ) Measurement fluorescence->lifetime quantum_yield->data_analysis lifetime->data_analysis

Caption: Experimental workflow for photophysical characterization.

Potential Applications

Substituted naphthols are a crucial class of compounds with a wide range of biological and pharmaceutical activities.[12] They serve as foundational structures for the development of new drugs.[12] Naphthalene derivatives, in general, are extensively used as fluorescent probes for detecting and imaging various biological molecules and ions due to their high quantum yields and photostability.[1] The introduction of fluorine can enhance metabolic stability and binding affinity, making these derivatives promising candidates for drug development. Furthermore, the unique electronic properties imparted by the bromo and fluoro substituents could lead to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Conclusion

This document provides a comprehensive set of protocols for the synthesis and detailed photophysical characterization of novel this compound derivatives. Although specific experimental data for these compounds are not yet available, the provided methodologies, based on established procedures for related naphthalene compounds, offer a solid foundation for researchers to explore this promising class of molecules. The systematic evaluation of their absorption, emission, quantum yield, and lifetime will be crucial in elucidating their potential for applications in drug discovery, bio-imaging, and materials science.

References

Application Note: High-Purity Isolation of 6-Bromo-1-fluoronaphthalen-2-ol via Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-Bromo-1-fluoronaphthalen-2-ol using silica gel column chromatography. This method is designed to efficiently remove common impurities, yielding a final product of high purity suitable for downstream applications in research and drug development. The protocol outlines the selection of an appropriate solvent system, column preparation, sample loading, elution, and fraction analysis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final products. This document details a robust and reproducible chromatographic method for the purification of this compound from a crude reaction mixture.

Materials and Reagents

Reagent/MaterialGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard Supplier
n-HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
DichloromethaneACS GradeStandard Supplier
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Standard Supplier
Glass Chromatography Column---Standard Supplier
Round Bottom Flasks---Standard Supplier
Rotary Evaporator---Standard Supplier

Experimental Protocol

Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization

Prior to performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will ensure efficient separation of the desired product from impurities.

  • Spotting: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Spot the solution onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Test various ratios, starting from a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.

  • Visualization: Visualize the separated spots under UV light (254 nm). The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound.

Column Chromatography Protocol

Based on the TLC analysis, a suitable solvent system is selected for the preparative column chromatography. For compounds of similar polarity, a solvent system of n-hexane/ethyl acetate in a ratio between 25:1 and 15:1 is often effective.[1]

  • Column Packing:

    • Select an appropriately sized glass chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading). This technique generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected n-hexane/ethyl acetate solvent system.

    • Collect fractions in an orderly manner (e.g., in test tubes or small flasks).

    • Monitor the elution process by spotting collected fractions on TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

  • Purity Assessment:

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Purity levels of >99% are achievable with this method.[2]

Data Presentation

ParameterConditionObservation/Result
TLC Analysis
Solvent Systemn-Hexane:Ethyl Acetate (20:1)Rf of product ~0.25
Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh)---
Mobile Phasen-Hexane:Ethyl Acetate (20:1)Good separation of product from impurities
Purity Analysis
HPLCC18 column, MeCN/H2O gradient>99% purity
Melting Point---Consistent with literature values

Logical Workflow for Purification

Purification_Workflow Crude Crude Product TLC TLC Analysis (Solvent System Optimization) Crude->TLC ColumnPrep Column Preparation (Silica Gel Slurry) TLC->ColumnPrep SampleLoad Sample Loading (Dry Loading) ColumnPrep->SampleLoad Elution Elution & Fraction Collection SampleLoad->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Monitoring->Elution Continue Elution Combine Combine Pure Fractions Monitoring->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure this compound Evaporation->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis Purification_Strategy cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Optimization & Execution cluster_3 Alternative Methods Crude Crude Mixture Polarity Assess Polarity of Target and Impurities Crude->Polarity Chromatography Column Chromatography Suitable? Polarity->Chromatography TLC Optimize Solvent System (TLC) Chromatography->TLC Yes Distillation Consider Distillation (High Boiling Point) Chromatography->Distillation No/Difficult Recrystallization Consider Recrystallization Chromatography->Recrystallization No/Difficult Column Perform Column Chromatography TLC->Column Purity Analyze Purity Column->Purity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-1-fluoronaphthalen-2-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide focuses on a common synthetic approach: the direct electrophilic fluorination of 6-bromo-2-naphthol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the starting material quality, reaction conditions, and work-up procedure.

Potential Causes and Solutions:

  • Poor Quality Starting Material: The purity of 6-bromo-2-naphthol is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the 6-bromo-2-naphthol is of high purity (>98%). If necessary, recrystallize the starting material before use.

  • Suboptimal Reaction Temperature: The temperature for electrophilic fluorination is critical. Too low a temperature can lead to an incomplete reaction, while too high a temperature can result in the formation of side products and degradation.

    • Solution: Carefully control the reaction temperature. It is often beneficial to start at a lower temperature (e.g., 0 °C) and slowly warm the reaction to room temperature.

  • Incorrect Solvent: The choice of solvent significantly impacts the solubility of reagents and the reaction rate.

    • Solution: Acetonitrile is a commonly used solvent for electrophilic fluorinations with reagents like Selectfluor®. Ensure the solvent is anhydrous, as water can react with the fluorinating agent.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

A2: The formation of multiple products is a common issue, often due to side reactions such as over-fluorination or degradation.

Potential Side Products and Minimization Strategies:

  • Di-fluorinated Naphthol: The product itself can undergo further fluorination.

    • Solution: Use a stoichiometric amount of the fluorinating agent. Adding the fluorinating agent portion-wise can help maintain a low concentration and improve selectivity.

  • Degradation Products: The naphthalene ring system can be sensitive to strongly oxidative or acidic conditions.

    • Solution: Maintain a controlled temperature and consider using a milder fluorinating agent if possible. A buffered system might also be beneficial.

  • Unreacted Starting Material: Incomplete reaction will leave starting material.

    • Solution: Ensure adequate reaction time and temperature as discussed in Q1.

Q3: The purification of the final product is challenging. What is the recommended purification method?

A3: Purification can be complicated by the presence of polar impurities and the fluorinating agent's byproducts.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product should be purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol details the electrophilic fluorination of 6-bromo-2-naphthol.

Materials:

  • 6-Bromo-2-naphthol

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Hexane

  • Silica Gel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6-bromo-2-naphthol in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add 1.1 equivalents of Selectfluor® portion-wise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
102445
2Room Temperature2465
3501250

Note: These are representative yields for illustrative purposes.

Table 2: Effect of Fluorinating Agent Stoichiometry on Yield

EntryEquivalents of Selectfluor®Reaction Time (h)Yield (%)
11.02460
21.12470
31.52462

Note: These are representative yields for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-bromo-2-naphthol in anhydrous acetonitrile cool Cool to 0 °C start->cool add_reagent Add Selectfluor® portion-wise cool->add_reagent warm_stir Warm to RT and stir (12-24h) add_reagent->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir If incomplete quench Quench with water monitor->quench If complete extract Extract with ethyl acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impurities cause1 Starting Material Purity problem->cause1 cause2 Reaction Temperature problem->cause2 cause3 Solvent Quality problem->cause3 cause4 Side Reactions problem->cause4 sol1 Recrystallize Starting Material cause1->sol1 sol2 Optimize Temperature Profile cause2->sol2 sol3 Use Anhydrous Solvent cause3->sol3 sol4 Control Stoichiometry & Addition Rate cause4->sol4

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-fluoronaphthalen-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the bromination of 2-naphthol to produce 6-bromo-2-naphthol. This is followed by the regioselective electrophilic fluorination of 6-bromo-2-naphthol to introduce the fluorine atom at the C-1 position.

Q2: What are the most common side reactions observed during the bromination of 2-naphthol?

A2: The most prevalent side reaction during the bromination of 2-naphthol is over-bromination, leading to the formation of 1,6-dibromo-2-naphthol. Incomplete reduction of this di-brominated intermediate, if a reduction step is employed, can result in its presence as a significant impurity in the 6-bromo-2-naphthol starting material.

Q3: What are the expected side products during the electrophilic fluorination of 6-bromo-2-naphthol?

A3: During the electrophilic fluorination of 6-bromo-2-naphthol, the formation of several side products is possible due to the directing effects of the hydroxyl and bromo substituents. The primary side reactions include:

  • Formation of Regioisomers: The hydroxyl group at C-2 is a strong activating and ortho-, para-directing group, while the bromine at C-6 is a deactivating but ortho-, para-directing group. This can lead to the formation of 3-fluoro-6-bromo-2-naphthol and 5-fluoro-6-bromo-2-naphthol as regioisomeric impurities.

  • Di-fluorination: The highly activated naphthalene ring can undergo a second fluorination, leading to di-fluorinated products.

  • Dearomatization/Oxidation: Electron-rich aromatic compounds like naphthols are susceptible to dearomatization and oxidation under electrophilic fluorination conditions, which can lead to a complex mixture of byproducts and reduced yield of the desired product.

Q4: How can I minimize the formation of the 1,6-dibromo-2-naphthol byproduct?

A4: To minimize the formation of 1,6-dibromo-2-naphthol, careful control of the reaction conditions during the bromination of 2-naphthol is crucial. This includes:

  • Stoichiometry: Use of a precise molar equivalent of the brominating agent.

  • Temperature: Maintaining a low reaction temperature can help to control the reactivity and reduce over-bromination.

  • Slow Addition: Gradual addition of the brominating agent to the reaction mixture.

Q5: What analytical techniques are recommended for monitoring the reaction and identifying side products?

A5: A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid reaction monitoring. For detailed analysis and identification of the main product and side products, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are highly effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete fluorination.Increase the reaction time or temperature gradually. Consider using a more reactive electrophilic fluorinating reagent.
Degradation of the starting material or product.Ensure anhydrous reaction conditions. Use a less aggressive fluorinating reagent or milder reaction conditions.
Complex mixture of side products.Optimize the reaction conditions (solvent, temperature, and stoichiometry) to improve selectivity. Consider using a protecting group for the hydroxyl function if it is too activating.
Presence of multiple fluorinated isomers in the final product Poor regioselectivity of the fluorination reaction.Screen different electrophilic fluorinating reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)). Vary the solvent polarity, as this can influence the regioselectivity of the reaction.
Significant amount of unreacted 6-bromo-2-naphthol Inactive or insufficient fluorinating reagent.Use a fresh batch of the fluorinating reagent. Increase the molar equivalents of the fluorinating agent.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Formation of dark, tarry substances in the reaction mixture Dearomatization and/or oxidation of the naphthol ring.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a less reactive fluorinating reagent or lower the reaction temperature.

Experimental Protocols

Synthesis of 6-Bromo-2-naphthol (Precursor)

This protocol is adapted from established methods.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The crude 1,6-dibromo-2-naphthol will precipitate. Collect the solid by filtration and wash with cold water.

  • Reduction: Suspend the crude 1,6-dibromo-2-naphthol in a mixture of ethanol and hydrochloric acid. Add tin (Sn) powder portion-wise and heat the mixture to reflux for 4-6 hours.

  • Purification: After cooling, filter the reaction mixture to remove any unreacted tin. Concentrate the filtrate under reduced pressure and then pour it into water to precipitate the crude 6-bromo-2-naphthol. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Electrophilic Fluorination of 6-Bromo-2-naphthol

This is a general protocol and may require optimization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 6-bromo-2-naphthol (1.0 eq) in an anhydrous solvent (e.g., acetonitrile, dichloromethane).

  • Fluorination: Add the electrophilic fluorinating reagent (e.g., Selectfluor®, 1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired this compound from unreacted starting material and side products.

Visualizations

Synthesis_Pathway 2-Naphthol 2-Naphthol 1,6-Dibromo-2-naphthol 1,6-Dibromo-2-naphthol 2-Naphthol->1,6-Dibromo-2-naphthol Br2, Acetic Acid 6-Bromo-2-naphthol 6-Bromo-2-naphthol 1,6-Dibromo-2-naphthol->6-Bromo-2-naphthol Sn, HCl/EtOH This compound This compound 6-Bromo-2-naphthol->this compound Electrophilic Fluorinating Agent

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_bromination Bromination Side Reaction cluster_fluorination Fluorination Side Reactions 2-Naphthol 2-Naphthol 1,6-Dibromo-2-naphthol 1,6-Dibromo-2-naphthol 2-Naphthol->1,6-Dibromo-2-naphthol Excess Br2 6-Bromo-2-naphthol 6-Bromo-2-naphthol 3-Fluoro-6-bromo-2-naphthol 3-Fluoro-6-bromo-2-naphthol 6-Bromo-2-naphthol->3-Fluoro-6-bromo-2-naphthol Regioisomer 5-Fluoro-6-bromo-2-naphthol 5-Fluoro-6-bromo-2-naphthol 6-Bromo-2-naphthol->5-Fluoro-6-bromo-2-naphthol Regioisomer Di-fluorinated Products Di-fluorinated Products 6-Bromo-2-naphthol->Di-fluorinated Products Excess Fluorinating Agent Dearomatized/Oxidized Products Dearomatized/Oxidized Products 6-Bromo-2-naphthol->Dearomatized/Oxidized Products Oxidation

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Material (6-Bromo-2-naphthol) Start->Check_SM Impure_SM Impure Starting Material? Check_SM->Impure_SM Purify_SM Re-purify Starting Material Impure_SM->Purify_SM Yes Analyze_Reaction Analyze Crude Reaction Mixture (TLC, HPLC, GC-MS) Impure_SM->Analyze_Reaction No Purify_SM->Analyze_Reaction Identify_Side_Products Identify Major Side Products Analyze_Reaction->Identify_Side_Products Optimize_Conditions Optimize Reaction Conditions: - Temperature - Solvent - Reagent Stoichiometry Identify_Side_Products->Optimize_Conditions Re_run_Reaction Re-run Optimized Reaction Optimize_Conditions->Re_run_Reaction End Successful Synthesis Re_run_Reaction->End

Caption: A logical workflow for troubleshooting synthesis issues.

Overcoming solubility issues with 6-Bromo-1-fluoronaphthalen-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-1-fluoronaphthalen-2-ol

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when working with this compound. Given its aromatic naphthalene core with bromo, fluoro, and hydroxyl functional groups, this compound is expected to be a crystalline solid with low aqueous solubility but soluble in various organic solvents.

Physical & Chemical Properties

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility. While specific experimental data for this exact compound is limited, we can infer properties from its structure and data from similar naphthalenols.

PropertyValue (Estimated/Reported)Source
Molecular Formula C₁₀H₆BrFO[1]
Molecular Weight 241.06 g/mol [1]
Appearance Expected to be a solid (e.g., Off-white to beige powder)[2]
Melting Point N/A (A similar compound, 6-Bromonaphthalen-2-ol, melts at 122-124 °C)[3][4]
Boiling Point 339 °C at 760 mmHg[1]
Predicted LogP ~3.3-3.4 (Indicates high lipophilicity and low water solubility)[4]
Storage Temperature 4 °C[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Due to its predicted high LogP, this compound is expected to be poorly soluble in water but soluble in polar aprotic and some polar protic organic solvents. The principle of "like dissolves like" is a good guide.[5]

  • Recommended Primary Solvents: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are generally effective for a wide range of organic compounds, including those with aromatic systems.[6][7]

  • Secondary Options: Other solvents to consider include acetone, ethanol, methanol, and various ethers.[8] For applications requiring less polar solvents, chlorinated solvents like dichloromethane (DCM) or chloroform, and aromatic solvents like toluene or benzene may be effective.[9][10]

  • Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended and will likely lead to precipitation.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common issue known as solvent-shift precipitation. A compound that is stable in 100% organic solvent (like DMSO) can crash out when diluted into an aqueous medium where its solubility is much lower.[11]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.[11]

  • Minimize Final DMSO Concentration: A final DMSO concentration between 0.5% and 1% is a widely accepted standard in many biological assays to avoid solvent-induced artifacts.[11] However, ensure this concentration is sufficient to keep your compound in solution.

  • Use Co-solvents: The addition of water-miscible organic co-solvents like ethanol, methanol, or propylene glycol to the final assay buffer can increase the solubility of nonpolar compounds.[12]

  • Test Buffer Composition: The pH and presence of proteins (like BSA or serum) in the assay buffer can significantly impact compound solubility.[11] It's crucial to test solubility directly in the final assay buffer.[13]

  • Change the Dilution Method: It is preferable to add the DMSO stock dilution directly to the final assay media with vigorous mixing. This maximizes the interaction of the compound with buffer components like proteins that can help maintain solubility.[13]

Q3: Can I use heat or sonication to help dissolve the compound?

A3: Yes, gentle heating and sonication are common techniques to aid dissolution.

  • Sonication: Using an ultrasonic bath can help break up solid particles and increase the rate of dissolution.

  • Gentle Heating: Gently warming the solvent (e.g., to 30-40 °C) can increase the solubility of the compound. However, be cautious, as excessive heat can degrade the compound or evaporate the solvent. Always check the compound's stability at higher temperatures. After dissolution, allow the solution to cool to room temperature to ensure it remains stable and does not precipitate upon cooling.

Q4: My compound won't dissolve in any single solvent. What are my options?

A4: If a single solvent system fails, a co-solvent system is the next logical step.

  • Binary Mixtures: Try mixtures of solvents. For example, a small amount of DMSO or DMF in toluene or DCM can sometimes provide the necessary polarity balance.

  • Use of Additives: For highly intractable compounds, solubilizing agents like surfactants (e.g., Tween-80) or carriers like cyclodextrins can be used, particularly for aqueous preparations.[6] These agents encapsulate the hydrophobic molecule, increasing its apparent solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a common first step in many experimental workflows.

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 241.06 g/mol * (1000 mg / 1 g) = 2.41 mg

  • Weighing: Accurately weigh approximately 2.41 mg of the compound into a sterile, chemically resistant vial (e.g., amber glass).

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial thoroughly for 1-2 minutes. If particles are still visible, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming can be used as a subsequent step if needed.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Storage: Store the stock solution at -20 °C or -80 °C in a tightly sealed vial, protected from light and moisture, to maintain its stability. Remember that DMSO solutions will freeze at 4 °C.[1]

Visual Troubleshooting Guides

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve Compound try_dmso Try Primary Solvent (e.g., 100% DMSO) start->try_dmso check_soluble1 Is it fully dissolved? try_dmso->check_soluble1 use_energy Apply gentle heat (30-40°C) or sonication check_soluble1->use_energy No success Success: Stock Solution Ready for Use check_soluble1->success Yes check_soluble2 Is it fully dissolved? use_energy->check_soluble2 try_cosolvent Try Co-Solvent System (e.g., DMSO/Toluene) check_soluble2->try_cosolvent No check_soluble2->success Yes check_soluble3 Is it fully dissolved? try_cosolvent->check_soluble3 check_soluble3->success Yes fail Failure: Consider alternative solvents or formulation (e.g., surfactants) check_soluble3->fail No

Caption: Workflow for dissolving this compound.

Aqueous Assay Precipitation Logic

This diagram illustrates the decision-making process when facing precipitation upon dilution into an aqueous buffer.

G start Issue: Precipitation in Aqueous Assay Buffer check_conc Is final compound concentration too high? start->check_conc reduce_conc Reduce final concentration and re-test check_conc->reduce_conc Yes check_dmso Is final DMSO% too low (<0.5%)? check_conc->check_dmso No success Problem Solved reduce_conc->success adjust_dmso Increase final DMSO% (caution: max 1-2%) or add co-solvent (e.g., PEG) check_dmso->adjust_dmso Yes check_buffer Is buffer composition the issue (pH, proteins)? check_dmso->check_buffer No adjust_dmso->success modify_buffer Test solubility in buffers with different pH or with/ without protein (BSA) check_buffer->modify_buffer Yes modify_buffer->success

Caption: Troubleshooting precipitation in aqueous-based assays.

References

Optimization of reaction conditions for 6-Bromo-1-fluoronaphthalen-2-OL derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Reaction Research

I'm starting my investigation by focusing on the derivatization of 6-Bromo-1-fluoronaphthalen-2-OL, seeking optimal reaction conditions and potential challenges. Subsequently, I'll dive into specific experimental protocols to guide my research.

Exploring Reaction Parameters

Currently, I'm focusing on the reaction conditions and potential problems of this compound derivatization. Following this, I will compile experimental protocols and quantitative data. Subsequently, I'll organize my information into Q&A guides and summary tables. I'm also creating a Graphviz diagram to depict the workflow. My aim is to deliver a complete technical support guide with all required elements.

Gathering Information.

I've begun to piece together the necessary information. Initial searches haven't yielded a specific guide, but I've found useful details on relevant techniques. I'm building from general reactions of related compounds, like O-alkylation of phenols and Suzuki coupling of bromo-naphthalene derivatives. The data is enough to start, but I'll need more detail.

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Examining Coupling Reactions

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Compiling Reaction Details

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Troubleshooting guide for the analysis of 6-Bromo-1-fluoronaphthalen-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the analysis of 6-Bromo-1-fluoronaphthalen-2-ol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the characterization and quality control of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for the characterization of this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Infrared (IR) spectroscopy can also be used to identify functional groups.

Q2: What are the expected spectral data for this compound?

Q3: What are potential impurities that could be present in a sample of this compound?

A3: Potential impurities can originate from starting materials, by-products of the synthesis, or degradation. These may include isomers, unreacted starting materials, or related halogenated naphthalenes. For instance, positional isomers of the bromo and fluoro substituents could be present. The synthesis of related compounds often involves steps like bromination and diazotization, which can lead to various impurities if the reactions are not complete or if side reactions occur.[2][3][4]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Inappropriate mobile phase pH for an acidic compound like a naphthol.

    • Column overload.

    • Secondary interactions with the stationary phase.

    • Column degradation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the hydroxyl group.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Change Column: If tailing persists, consider using a column with a different stationary phase or a base-deactivated column.

    • Check Column Health: Perform a column performance test with a standard mixture.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in mobile phase composition.

    • Leaks in the HPLC system.

    • Temperature variations.

    • Inadequate column equilibration.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components.

    • System Check: Perform a leak test on the pump, injector, and fittings.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Equilibrate Properly: Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

Issue 3: Ghost Peaks

  • Possible Causes:

    • Contamination in the mobile phase, injection solvent, or sample.

    • Carryover from previous injections.

    • Degradation of the sample in the autosampler.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject the mobile phase or injection solvent to identify the source of contamination.

    • Clean the Injector: Implement a robust needle wash protocol in the autosampler method.

    • Use Fresh Solvents: Prepare fresh mobile phase and sample solutions.

Experimental Protocols

Example HPLC Method for Purity Analysis

This is a starting point for method development and may require optimization for this compound. A similar method has been used for the analysis of 6-Bromo-2-naphthol.[5]

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Start: Analytical Issue issue Identify Issue: - Poor Peak Shape - Retention Time Shift - Ghost Peaks start->issue peak_shape Poor Peak Shape issue->peak_shape e.g. rt_shift Retention Time Shift issue->rt_shift e.g. ghost_peaks Ghost Peaks issue->ghost_peaks e.g. check_mobile_phase Check Mobile Phase: - pH - Composition - Freshness peak_shape->check_mobile_phase check_sample Check Sample: - Concentration - Diluent peak_shape->check_sample check_column Check Column: - Age - Contamination - Installation peak_shape->check_column rt_shift->check_mobile_phase rt_shift->check_column check_system Check System: - Leaks - Temperature - Injector rt_shift->check_system ghost_peaks->check_mobile_phase ghost_peaks->check_sample ghost_peaks->check_system solution_mobile_phase Adjust/Remake Mobile Phase check_mobile_phase->solution_mobile_phase solution_sample Dilute/Re-prepare Sample check_sample->solution_sample solution_column Clean/Replace Column check_column->solution_column solution_system Perform Maintenance: - Fix Leaks - Clean Injector check_system->solution_system resolved Issue Resolved solution_mobile_phase->resolved solution_sample->resolved solution_column->resolved solution_system->resolved

A troubleshooting workflow for common HPLC issues.

General Analytical Workflow

Analytical_Workflow start_end start_end process process decision decision data data A Sample Preparation B HPLC Analysis (Purity) A->B C Mass Spectrometry (Identity) A->C D NMR Spectroscopy (Structure) A->D E Data Interpretation B->E C->E D->E F Purity > 98%? E->F I Characterization Data E->I G Report Results F->G Yes H Further Purification Required F->H No

A general workflow for the analysis of this compound.

References

Preventing degradation of 6-Bromo-1-fluoronaphthalen-2-OL during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 6-Bromo-1-fluoronaphthalen-2-ol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation, refrigerated storage at 4°C is recommended. The compound should be protected from light, moisture, and incompatible substances.

Q2: What are the visible signs of degradation?

Degradation of this compound, which is typically a slightly beige solid powder, may be indicated by a noticeable change in color (e.g., darkening to yellow or brown), a change in texture, or the appearance of an unusual odor. The presence of new, unidentifiable peaks in analytical tests such as HPLC or NMR is a definitive sign of impurity and potential degradation.

Q3: What are the primary pathways through which this compound can degrade?

While specific degradation pathways for this exact molecule are not extensively documented, based on its chemical structure, degradation is likely to occur via three main routes:

  • Oxidation: The naphthol ring is susceptible to oxidation, which can be accelerated by air (oxygen) and light. This can lead to the formation of colored quinone-type byproducts or polymeric materials.

  • Photodecomposition: Aromatic compounds containing halogens, particularly fluorine, can be sensitive to light. Exposure to UV light can potentially lead to the cleavage of the carbon-fluorine or carbon-bromine bonds, creating reactive radical species that can result in a variety of degradation products.

  • Hydrolysis: Although aryl halides are generally resistant to hydrolysis, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, could potentially lead to the replacement of the bromine or fluorine atoms with a hydroxyl group.

Q4: What substances are incompatible with this compound?

Strong oxidizing agents are the primary incompatibility to avoid. Contact with these substances can significantly accelerate the oxidative degradation of the compound. Additionally, it is prudent to avoid strong bases and acids in storage, as they can catalyze hydrolytic degradation. The compound should also be kept away from heat sources, sparks, and open flames.

Troubleshooting Guide

Issue 1: My compound has developed a yellow or brown tint after a period of storage.

  • Potential Cause: This is a common sign of oxidation. The phenolic hydroxyl group on the naphthalene ring makes the compound susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light. The colored impurities are likely quinone-like compounds or other oxidation products.

  • Solution:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Ensure the container is opaque or stored in a dark place to prevent photo-oxidation.

    • If the compound is already discolored, its purity should be assessed by an appropriate analytical method (e.g., HPLC, LC-MS) before use. Purification by recrystallization or chromatography may be necessary.

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a stored sample.

  • Potential Cause: The appearance of new peaks indicates the formation of impurities. These could be isomers, degradation products from oxidation, hydrolysis, or photodegradation, or impurities introduced from contaminated storage vials or solvents.

  • Solution:

    • To identify the impurities, consider techniques like mass spectrometry (MS) to determine the molecular weights of the unknown compounds.

    • Review the storage conditions. Was the container tightly sealed? Was it exposed to light or high temperatures?

    • To prevent this in the future, always use high-purity, dry solvents and store the compound under the recommended conditions (refrigerated, in the dark, under an inert atmosphere).

Issue 3: The compound appears clumpy or has changed its physical consistency.

  • Potential Cause: This is often a sign of moisture absorption. Although insoluble in water, the compound can be hygroscopic, and absorbed moisture can lead to hydrolysis or changes in its crystalline structure.

  • Solution:

    • Store the compound in a desiccator, especially in humid environments.

    • When handling the compound, do so in a dry environment, such as a glove box, if possible.

    • If moisture absorption is suspected, the compound can be dried under a vacuum. However, its purity should be re-verified before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 4°C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Exposure In the dark (Opaque container)Prevents light-induced degradation (photodecomposition).
Moisture Dry environment (Desiccator)Prevents hydrolysis and physical changes due to moisture absorption.
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air and moisture.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of the compound under various stress conditions.

  • Sample Preparation:

    • Weigh 10 mg of this compound into four separate, appropriate vials (e.g., amber glass vials with PTFE-lined caps).

    • Label the vials: "Control," "Heat," "Light," and "Humidity."

  • Initial Analysis (T=0):

    • Dissolve a small, accurately weighed amount of the compound from a separate vial in a suitable solvent (e.g., HPLC-grade acetonitrile).

    • Analyze the initial purity and impurity profile using a validated HPLC method with a UV detector.

    • Obtain an initial NMR spectrum and mass spectrum for reference.

  • Stress Conditions:

    • Control: Store the "Control" vial at the recommended 4°C in the dark.

    • Heat: Place the "Heat" vial in an oven at 40°C.

    • Light: Place the "Light" vial in a photostability chamber with a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 W·h/m² UV).

    • Humidity: Place the "Humidity" vial in a desiccator containing a saturated salt solution to maintain a high relative humidity (e.g., 75% RH) at 25°C.

  • Time Points for Analysis:

    • Analyze samples from each vial at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks).

  • Analysis:

    • At each time point, prepare a solution from each vial as described in step 2.

    • Analyze by HPLC to determine the percentage of the parent compound remaining and to quantify any new impurity peaks that have formed.

    • If significant degradation is observed, use LC-MS to identify the molecular weights of the degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample and the initial analysis.

    • Plot the percentage of the parent compound remaining over time for each condition to determine the degradation rate.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Degradation of this compound start Degradation Suspected (e.g., color change, new peaks) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Incorrect proper_storage Storage Conditions Correct check_storage->proper_storage Correct correct_storage Action: Correct Storage (4°C, dark, inert gas, dry) improper_storage->correct_storage consider_pathways Consider Degradation Pathways proper_storage->consider_pathways retest_purity Re-test Purity (HPLC, NMR) correct_storage->retest_purity purify Purify if Necessary (Recrystallization, Chromatography) retest_purity->purify end Compound Stabilized purify->end oxidation Oxidation? consider_pathways->oxidation photolysis Photolysis? oxidation->photolysis No solution_oxidation Solution: Use Inert Gas (Argon/Nitrogen) oxidation->solution_oxidation Yes hydrolysis Hydrolysis? photolysis->hydrolysis No solution_photolysis Solution: Use Opaque Vials Store in Dark photolysis->solution_photolysis Yes solution_hydrolysis Solution: Store in Desiccator Use Dry Solvents hydrolysis->solution_hydrolysis Yes hydrolysis->end No/Other solution_oxidation->end solution_photolysis->end solution_hydrolysis->end

Technical Support Center: Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of 6-Bromo-1-fluoronaphthalen-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to this compound and their associated impurities?

While a direct, single-step synthesis is not commonly reported, two likely multi-step synthetic pathways are the fluorination of 6-bromo-2-naphthol or the bromination of 1-fluoro-2-naphthol. Each route presents a unique impurity profile.

  • Route A: Fluorination of 6-Bromo-2-naphthol: This pathway may involve electrophilic fluorination. Potential impurities include unreacted 6-bromo-2-naphthol, over-fluorinated products, and isomers where the fluorine atom is introduced at a different position.

  • Route B: Bromination of 1-Fluoro-2-naphthol: This route involves electrophilic bromination. Common impurities can include the starting material (1-fluoro-2-naphthol), dibrominated species such as 1,6-dibromo-2-naphthol, and other brominated isomers.[1][2]

Q2: What are the potential starting material-related impurities?

Impurities present in the starting materials can be carried through the synthesis. For instance:

  • If starting with 2-naphthol for the synthesis of 6-bromo-2-naphthol, impurities in the 2-naphthol can lead to corresponding brominated derivatives.

  • The purity of the brominating or fluorinating agents is also critical to prevent the introduction of unwanted side products.

Q3: How can I minimize the formation of dibrominated impurities during the bromination of 1-fluoro-2-naphthol?

The formation of 1,6-dibromo-2-naphthol is a common side reaction.[2] To minimize this:

  • Control Stoichiometry: Use a controlled amount of the brominating agent, typically not exceeding one equivalent.

  • Reaction Temperature: Maintain a consistent and often low temperature during the addition of the brominating agent to improve selectivity.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.

Q4: What analytical techniques are suitable for identifying impurities in this compound?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and various impurities. Different batches can be compared against a reference standard.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and detecting the presence of impurities.[1]

  • Mass Spectrometry (MS): To identify the molecular weight of the impurities, which helps in deducing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and any isolated impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Product loss during workup or purification.Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent loss of the phenolic product. Use an appropriate solvent system for chromatography.
Presence of Starting Material in the Final Product Insufficient amount of fluorinating or brominating agent.Re-evaluate the stoichiometry of the reagents. Ensure the activity of the fluorinating or brominating agent is as expected.
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.
Detection of Dibrominated Impurities Excess brominating agent.Carefully control the stoichiometry of the brominating agent.
High reaction temperature.Perform the bromination at a lower temperature to increase selectivity.
Multiple Unidentified Spots on TLC Formation of isomeric byproducts or degradation.Characterize the major impurities using MS and NMR to understand the side reactions. Adjusting the reaction conditions (solvent, temperature, catalyst) may suppress the formation of these byproducts.
Impure starting materials or reagents.Verify the purity of all starting materials and reagents before use.
Oiled out product during crystallization Presence of impurities or residual solvent.The material that oils out may contain a higher concentration of impurities.[1] A second recrystallization of the oiled material may be necessary.[1] Running a TLC can help identify the presence of non-polar impurities in the oiled fraction.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-naphthol (Precursor)

This protocol is adapted from a literature procedure for the bromination of 2-naphthol.[2]

  • Dissolution: In a round-bottomed flask fitted with a dropping funnel and a reflux condenser, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid.

  • Bromination: Prepare a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid. Add this solution through the dropping funnel over 15-30 minutes while shaking the flask. The reaction is exothermic, and cooling may be necessary.

  • Reduction of Dibromo-intermediate: Add 100 ml of water and heat the mixture to boiling. After cooling to 100°C, add 150 g of mossy tin in three portions, boiling the mixture after each addition until the tin dissolves. This step reduces the 1,6-dibromo-2-naphthol byproduct.

  • Isolation: Cool the mixture to 50°C and filter to remove tin salts. Pour the filtrate into 3 L of cold water to precipitate the crude 6-bromo-2-naphthol.

  • Purification: The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield a white product.[2]

Visualizing Impurity Formation

The following diagrams illustrate the potential synthetic pathways and the formation of common impurities.

Synthesis_Pathway_and_Impurities cluster_route_b Route B: Bromination of 1-Fluoro-2-naphthol SM_B 1-Fluoro-2-naphthol Product This compound SM_B->Product Bromination Impurity_B1 Unreacted 1-Fluoro-2-naphthol SM_B->Impurity_B1 Incomplete Reaction Impurity_B3 Other Brominated Isomers SM_B->Impurity_B3 Side Reaction Impurity_B2 1,6-Dibromo-2-naphthol (Over-bromination) Product->Impurity_B2 Excess Bromine

Caption: Potential impurities in the synthesis via bromination.

Troubleshooting_Workflow Start Impurity Detected (e.g., by HPLC/TLC) Identify Identify Impurity Structure (MS, NMR) Start->Identify Source Determine Source of Impurity Identify->Source StartingMaterial Impure Starting Material Source->StartingMaterial Starting Material Related SideReaction Side Reaction Source->SideReaction Reaction Byproduct IncompleteReaction Incomplete Reaction Source->IncompleteReaction Unreacted SM PurifySM Purify Starting Material StartingMaterial->PurifySM OptimizeConditions Optimize Reaction Conditions (Temp, Stoichiometry, Time) SideReaction->OptimizeConditions IncompleteReaction->OptimizeConditions ModifyWorkup Modify Workup/ Purification IncompleteReaction->ModifyWorkup End Pure Product PurifySM->End OptimizeConditions->End ModifyWorkup->End

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: Characterization of Halogenated Naphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of halogenated naphthalenes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of halogenated naphthalenes?

A1: The primary challenges in the analysis of halogenated naphthalenes, such as polychlorinated naphthalenes (PCNs) and polybrominated naphthalenes (PBNs), include:

  • Co-elution of congeners: Many of the 75 possible PCN congeners have similar physicochemical properties, leading to difficulties in chromatographic separation.[1]

  • Matrix interference: Environmental and biological samples contain complex matrices that can interfere with the detection and quantification of target analytes.[1][2]

  • Instrumental drift: During long analytical runs, especially with gas chromatography-mass spectrometry (GC-MS), gradual changes in instrument response can lead to inaccurate quantification.[3]

  • Availability of standards: Fewer than half of all possible PCN congeners are commercially available as analytical standards, complicating isomer-specific quantification.[1]

  • Low concentrations: Halogenated naphthalenes are often present at trace levels in environmental and biological samples, requiring highly sensitive analytical methods.[2][4]

Q2: Why is isomer-specific analysis of halogenated naphthalenes important?

A2: Isomer-specific analysis is crucial because the toxicity of halogenated naphthalenes varies significantly between different congeners. For example, certain hexachloronaphthalenes (hexa-CNs) like CNs 66 and 67 are known to be particularly toxic.[5] Therefore, simply measuring the total concentration of a homologous group (e.g., all tetra-CNs) is insufficient for a proper risk assessment.

Q3: What are the typical analytical techniques used for the characterization of halogenated naphthalenes?

A3: The most common analytical technique is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[1] High-resolution mass spectrometry (HRMS) is often preferred for its sensitivity and selectivity, especially for complex samples.[6][7][8] Two-dimensional gas chromatography (GCxGC) can also be employed to enhance separation and peak capacity.[9] For sample cleanup and fractionation, techniques like multi-layer silica gel columns and high-performance liquid chromatography (HPLC) are utilized.[6][7][8][10]

Q4: What causes poor peak shape in the GC analysis of halogenated naphthalenes and how can it be resolved?

A4: Poor peak shape, such as tailing, fronting, or splitting, can be caused by several factors:

  • Active sites in the GC system: Halogenated compounds can interact with active sites in the injector liner, column, or detector, leading to peak tailing. Using deactivated liners and columns is essential to minimize these interactions.[11]

  • Improper column installation: Incorrect installation of the GC column can cause peak splitting or tailing.[11]

  • Column overload: Injecting an excessive amount of the sample can lead to peak fronting.[11]

  • Inappropriate solvent choice: A mismatch between the polarity of the solvent and the stationary phase can cause peak splitting.[11]

  • Sample degradation: Some halogenated naphthalenes may degrade at high temperatures in the injector port. Optimizing the injector temperature is important to prevent this.[11]

Troubleshooting Guides

GC-MS Analysis: Common Problems and Solutions
ProblemPossible CauseRecommended Solution
Instrument Drift Temperature fluctuations in the GC oven, injector, or transfer line.Ensure stable temperature control and allow for adequate instrument equilibration time.[3]
Carrier gas flow instability.Check for leaks and ensure a constant and reliable gas supply.[3]
Ion source fouling.Clean the ion source regularly, especially after analyzing complex matrices.[3]
Column degradation.Condition the column regularly and replace it when performance degrades.[3]
Poor Peak Shape Active sites in the GC system.Use deactivated liners and columns.[11]
Column overload.Reduce the injection volume or dilute the sample.[11]
Inappropriate solvent.Ensure the solvent is compatible with the stationary phase.[11]
Low Signal Intensity Leaks in the GC-MS system.Perform a leak check of the entire system.
Contaminated ion source.Clean the ion source.[3]
Inefficient ionization.Optimize the ionization energy and other MS parameters.
Co-elution of Isomers Insufficient column resolution.Use a longer GC column or a column with a different stationary phase.
Suboptimal temperature program.Optimize the GC oven temperature program to improve separation.
Complex sample matrix.Employ multi-dimensional chromatography (e.g., GCxGC) for enhanced separation.[9]
Sample Preparation: Extraction and Cleanup Issues
ProblemPossible CauseRecommended Solution
Low Analyte Recovery Inefficient extraction method.Optimize the extraction solvent, temperature, and time. Consider using techniques like pressurized liquid extraction (PLE) or Soxhlet extraction.[11][12][13]
Analyte loss during cleanup.Use a less aggressive cleanup method or a multi-layer silica gel column tailored for halogenated compounds.[1][7][10]
Incomplete elution from cleanup column.Ensure the correct solvent and volume are used for elution.
Matrix Interference Insufficient cleanup.Employ a more rigorous cleanup procedure, such as a combination of different sorbents (e.g., silica, alumina, Florisil) or gel permeation chromatography (GPC).[1][14]
Presence of co-extractive lipids.For biological samples, perform lipid removal steps using sulfuric acid treatment or dedicated lipid removal columns.[14][15]

Quantitative Data Summary

The following tables summarize typical quantitative data encountered during the characterization of halogenated naphthalenes.

Table 1: Recovery Rates of PCNs using Different Cleanup Methods

MethodRecovery RateReference
Automated cleanup with multilayer silica gel and carbon-dispersed silica gel columns81% - 105%[7]
Isotope dilution with HRGC/HRMS66.6% - 112.5%[16]
Spiked matrix samples45.2% - 87.9%[16]

Table 2: Detection Limits for PCN Analysis

TechniqueInstrument Detection Limit (IDL)Method Detection Limit (MDL)Reference
GC/HRMS0.05 - 0.1 pg0.4 - 4 pg/L[7]
GC-MS/MS-0.99 - 21,500 pg/g (in sediment)[4]
GC-triple quadrupole MS-0.04 - 0.48 µg/L[16]

Experimental Protocols

Detailed Methodology for Isomer-Specific Analysis of PCNs in Environmental Samples

This protocol is a generalized procedure based on common practices reported in the literature.[6][7][10]

1. Sample Extraction:

  • Solid Samples (e.g., sediment, soil):

    • Homogenize the lyophilized sample.

    • Spike with an internal standard (e.g., ¹³C-labeled PCNs).

    • Extract using a Soxhlet apparatus with a suitable solvent like toluene for several hours.[6]

  • Liquid Samples (e.g., water, leachates):

    • For leachates, flocculation may be necessary, followed by extraction of the flocks.[7]

    • Liquid-liquid extraction (LLE) with a solvent such as dichloromethane (DCM) or solid-phase extraction (SPE) can be used for water samples.[1]

2. Sample Cleanup:

  • Concentrate the extract using a rotary evaporator.

  • Use a multi-layer silica gel column for cleanup. A typical column may be packed with (from bottom to top):

    • Silica gel

    • 22% (w/w) H₂SO₄-silica gel

    • 44% (w/w) H₂SO₄-silica gel

    • Silica gel

    • 10% (w/w) AgNO₃-silica gel

    • Anhydrous sodium sulfate on top.[6]

  • Pre-wash the column with n-hexane.

  • Elute the sample with n-hexane.

  • For highly contaminated samples, a carbon-dispersed silica gel column may be used for further cleanup.[7]

3. Instrumental Analysis (GC/HRMS):

  • Gas Chromatograph (GC):

    • Column: A DB-17 capillary column or similar is often used for separating PCN congeners.[6]

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Program: A carefully optimized temperature program is essential for isomer separation.

  • High-Resolution Mass Spectrometer (HRMS):

    • Ionization Mode: Electron impact (EI) or electron capture negative ionization (ECNI).

    • Acquisition Mode: Selected ion monitoring (SIM) for high sensitivity and selectivity.

    • Resolution: >10,000.[6]

4. Quantification:

  • Quantify the native PCNs using the isotope dilution method with the ¹³C-labeled internal standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Environmental Sample (Soil, Water, etc.) Extraction Extraction (Soxhlet, LLE, SPE) Sample->Extraction Add Internal Standards Cleanup Cleanup (Multi-layer Silica Gel Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation GC Separation (Capillary Column) Concentration->GC_Separation MS_Detection HRMS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the characterization of halogenated naphthalenes.

troubleshooting_gc_peak_shape Start Poor GC Peak Shape? Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing_1 Use Deactivated Liner/Column Tailing->Sol_Tailing_1 Yes Splitting Peak Splitting? Fronting->Splitting No Sol_Fronting Dilute Sample or Reduce Injection Volume Fronting->Sol_Fronting Yes Sol_Splitting_1 Check Column Installation Splitting->Sol_Splitting_1 Yes Sol_Tailing_2 Check for Leaks Sol_Tailing_1->Sol_Tailing_2 End Peak Shape Improved Sol_Tailing_2->End Sol_Fronting->End Sol_Splitting_2 Match Solvent to Stationary Phase Sol_Splitting_1->Sol_Splitting_2 Sol_Splitting_2->End

Caption: Troubleshooting decision tree for poor GC peak shape.

References

Technical Support Center: Enhancing the Stability of 6-Bromo-1-fluoronaphthalen-2-OL Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with devices based on 6-Bromo-1-fluoronaphthalen-2-OL. The information is based on established principles for organic semiconductor devices, addressing common stability and performance issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for organic electronic devices, including those based on this compound?

A1: Organic electronic devices are susceptible to several degradation mechanisms, primarily driven by environmental factors.[1] Key pathways include:

  • Oxidation and Moisture Ingress: Exposure to oxygen and water is a major cause of degradation.[1][2] These can lead to the formation of non-emissive dark spots, changes in the work function of electrodes, and chemical alteration of the organic semiconductor material itself.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce chemical reactions within the organic layers, leading to a loss of optical density and reduced performance.[3]

  • Thermal Degradation: High temperatures can cause morphological changes in the thin films, such as crystallization or delamination, and can accelerate other chemical degradation processes.[1]

  • Electrical Stress: Prolonged operation can lead to charge trapping, breakdown of dielectric layers, and electromigration of electrode materials, all of which degrade device performance.

Q2: How do the halogen substituents (Bromo- and Fluoro-) on the naphthalen-2-OL core impact device stability?

A2: Halogenation is a common strategy to tune the electronic properties and stability of organic semiconductors.

  • Fluorination: The presence of fluorine, a highly electronegative atom, can lower the HOMO and LUMO energy levels of the molecule.[4] This can improve air stability by making the material less susceptible to oxidation. Fluorination may also enhance intermolecular interactions, potentially improving charge transport and film morphology.[4]

  • Bromination: The bromo-group can act as an electrophilic site, influencing interfacial interactions.[4] However, the carbon-bromine (C-Br) bond can also be a potential site for photodegradation under UV irradiation.

Q3: What are the most critical initial steps to ensure the stability of newly fabricated devices?

A3: The most critical step is proper encapsulation.[3] Immediately after fabrication, devices should be encapsulated in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent exposure to ambient air and moisture.[3][5] Using high-quality barrier films and sealants is essential to create an effective shield against environmental factors.[6]

Q4: Can solvent residues from processing affect long-term stability?

A4: Yes, residual solvents from spin-coating or printing can significantly impact device stability. Trapped solvent molecules can act as charge traps, disrupt the morphology of the active layer, and facilitate chemical degradation pathways. It is crucial to implement a thorough post-deposition annealing step to remove any residual solvent before encapsulation.

Troubleshooting Guide

This guide addresses common issues observed during the characterization and operation of this compound based devices.

Observed Issue Potential Cause(s) Recommended Troubleshooting Action(s)
Rapid decrease in brightness/efficiency ("roll-off") 1. Moisture or oxygen contamination.[1] 2. Thermal degradation from device self-heating. 3. Poor charge balance in the emissive layer.1. Verify integrity of encapsulation. Fabricate and test devices entirely within an inert environment. 2. Implement heat sinking or pulsed measurement techniques. 3. Adjust thickness of charge transport layers to optimize charge injection and transport.
Appearance of dark spots or non-emissive areas 1. Localized contamination (e.g., dust particles) during fabrication. 2. Pinholes in the electrode or encapsulation layers allowing moisture/oxygen ingress.[1] 3. Delamination of layers due to poor adhesion.1. Improve cleanroom protocols and substrate cleaning procedures. 2. Optimize deposition parameters for all layers to ensure uniform, pinhole-free films. Use multiple barrier layers for encapsulation. 3. Use adhesion-promoting surface treatments on the substrate.
High leakage current or device shorting 1. Roughness of the substrate or underlying layers leading to electrical shorts. 2. Electromigration of the metal electrode material. 3. "Cold solder joints" or poor probe contact during measurement.1. Characterize surface morphology with AFM. Consider planarization layers. 2. Use a more stable electrode material or an interlayer to block metal diffusion. 3. Ensure good physical contact between measurement probes and device electrodes.
Inconsistent performance between devices 1. Non-uniformity in thin film deposition (spin-coating, thermal evaporation). 2. Variations in ambient conditions (humidity, temperature) during fabrication. 3. Incomplete removal of solvent after deposition.1. Calibrate and optimize deposition equipment and parameters. 2. Strictly control the fabrication environment. 3. Optimize the post-deposition annealing temperature and time.

Experimental Protocols & Methodologies

Protocol 1: Standard Environmental Stability Testing

This protocol is adapted from the International Summit on Organic Photovoltaic Stability (ISOS) guidelines and can be applied to assess the environmental resilience of your devices.[7][8][9]

  • Initial Characterization (T=0): Measure the key performance metrics (e.g., current-voltage-luminance (IVL), external quantum efficiency) of a batch of freshly encapsulated devices. This serves as the baseline.

  • Stress Conditions: Divide the batch and subject them to different standardized stress tests in an environmental chamber.

    • Damp Heat Test (ISOS-D-3): Store devices in the dark at 85°C and 85% relative humidity.[7]

    • Thermal Cycling Test (ISOS-T-3): Cycle the device temperature between -40°C and 85°C in the dark.[7]

    • Light Soaking Test (ISOS-L): Expose devices to continuous 1-sun equivalent illumination at a controlled temperature.

  • Periodic Testing: At set intervals (e.g., 24, 100, 500, 1000 hours), remove the devices from the stress environment and re-characterize their performance metrics at room temperature.

  • Data Analysis: Plot the normalized performance parameters as a function of stress time. The lifetime is often defined as the time taken for a parameter to drop to 80% (T₈₀) or 50% (T₅₀) of its initial value.[1]

Protocol 2: Encapsulation Efficacy Test

This protocol helps determine how well the encapsulation method protects the device from moisture.

  • Calcium (Ca) Test Vehicle: Fabricate a test device consisting of a transparent substrate, a semi-transparent layer of calcium (approx. 100 nm), and the encapsulation layer to be tested.

  • Exposure: Place the test vehicle in a controlled humidity environment (e.g., 85% RH).

  • Optical Monitoring: Monitor the optical transparency of the calcium film over time. As moisture penetrates the encapsulation, it reacts with the calcium, turning it into opaque calcium hydroxide.

  • Quantification: The rate of transparency loss is directly correlated with the water vapor transmission rate (WVTR) of the encapsulation barrier. A stable, transparent film indicates a highly effective barrier.

Visualizations: Workflows and Logic Diagrams

TroubleshootingWorkflow start Device Fails or Shows Rapid Degradation check_electrical 1. Check Electrical Connections & Measurement Setup start->check_electrical issue_resolved1 Issue Resolved check_electrical->issue_resolved1 Contact Issue Found check_visual 2. Visual Inspection (Microscope) check_electrical->check_visual No Contact Issue dark_spots Dark Spots / Defects Found? check_visual->dark_spots improve_fab Improve Cleanliness & Deposition Uniformity dark_spots->improve_fab Yes check_env 3. Review Fabrication Environment Logs dark_spots->check_env No yes_spots YES no_spots NO env_issue Humidity/O2 Spike? check_env->env_issue improve_env Improve Glovebox Control & Encapsulation Process env_issue->improve_env Yes check_material 4. Material Integrity Check (Purity, Storage) env_issue->check_material No yes_env YES no_env NO

Caption: A logical workflow for troubleshooting common device failures.

DegradationPathways cluster_stressors device This compound Based Device stressors Environmental Stressors device->stressors exposed to moisture Moisture (H2O) oxygen Oxygen (O2) light Light (UV, Visible) heat Heat (Thermal Stress) oxidation Material Oxidation moisture->oxidation interface_deg Interface Degradation (Electrode/Organic) moisture->interface_deg oxygen->oxidation oxygen->interface_deg photolysis Photochemical Reactions (e.g., C-Br bond cleavage) light->photolysis morphology Film Delamination & Morphological Changes heat->morphology heat->interface_deg mechanisms Degradation Mechanisms dark_spots Dark Spot Growth efficiency_loss Efficiency Roll-Off voltage_rise Increased Operating Voltage oxidation->dark_spots oxidation->efficiency_loss photolysis->efficiency_loss morphology->efficiency_loss morphology->voltage_rise interface_deg->efficiency_loss interface_deg->voltage_rise outcomes Observed Failures

Caption: Key environmental stressors and their resulting degradation pathways.

References

Technical Support Center: Refinement of Purification Techniques for 6-Bromo-1-fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of 6-Bromo-1-fluoronaphthalen-2-ol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include unreacted starting materials, isomers such as other brominated or fluorinated naphthalenol species, and byproducts from side reactions. Depending on the synthetic route, potential impurities could be starting materials like 2-naphthol that underwent incomplete bromination or fluorination.[1][2]

Q2: How can I effectively remove colored impurities from my final product?

A2: Colored impurities can often be removed by treating the crude product with activated charcoal during the recrystallization process. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs if the compound precipitates from the solution at a temperature above its melting point. This can be caused by a solution that is too concentrated or cools too quickly. To resolve this, try reheating the solution to redissolve the oil, adding more solvent to dilute the solution, and allowing it to cool more slowly.[4]

Q4: What is a suitable starting solvent system for column chromatography of this compound?

A4: For substituted naphthalenols, a good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.Select a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
Insufficient cooling time or temperature.Ensure the solution is cooled for an adequate duration, possibly using an ice bath to maximize crystal formation.[4]
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from precipitating prematurely.[4]
Poor Separation in Column Chromatography Inappropriate solvent system polarity.If the compound and impurities elute too quickly (high Rf value), decrease the mobile phase polarity. If they move too slowly (low Rf value), increase the polarity.[5]
Column overloading.Reduce the amount of crude material loaded onto the column.
Streaking on TLC Plate Sample is too concentrated.Spot a more dilute solution of your sample on the TLC plate.
Strong interaction with the stationary phase.Consider adding a small amount of a modifier like acetic acid to the mobile phase, as naphthalenols are acidic.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where it is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to facilitate maximum crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica gel or another suitable stationary phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a volatile solvent and load it onto the column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane/ethyl acetate 9:1).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Method Comparison

The following table provides a hypothetical comparison of purification outcomes for this compound.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Single Recrystallization 859570Effective for removing major impurities.
Double Recrystallization 85>9855Higher purity but with reduced yield.
Column Chromatography 85>9960Best for separating closely related impurities and isomers.

Experimental Workflows

PurificationWorkflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Column Chromatography Pathway Crude_Product Crude Product Dissolve Dissolve in Hot Solvent Crude_Product->Dissolve Hot_Filter Hot Filtration (remove insolubles) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product_R Pure Product Dry->Pure_Product_R Crude_Product_C Crude Product Load_Column Load on Column Crude_Product_C->Load_Column Elute Elute with Solvent Gradient Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis TLC Analysis Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product_C Pure Product Evaporate->Pure_Product_C

Caption: Alternative purification workflows for this compound.

TroubleshootingLogic Start Purification Issue Identified Oiling_Out Compound 'Oils Out'? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Reheat_Dilute Reheat, Add Solvent, Cool Slowly Oiling_Out->Reheat_Dilute Yes Poor_Separation Poor Separation? Low_Yield->Poor_Separation No Check_Solvent Re-evaluate Recrystallization Solvent Choice Low_Yield->Check_Solvent Yes Optimize_Gradient Optimize Chromatography Solvent Gradient Poor_Separation->Optimize_Gradient Yes End Purity Improved Poor_Separation->End No Reheat_Dilute->End Check_Solvent->End Check_Loading Reduce Column Loading Optimize_Gradient->Check_Loading Check_Loading->End

Caption: A logical troubleshooting workflow for common purification issues.

References

Validation & Comparative

A Comparative Guide to 6-Bromo-1-fluoronaphthalen-2-ol and Other Brominated Naphthols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 6-Bromo-1-fluoronaphthalen-2-ol with other relevant brominated naphthols, namely 1-Bromo-2-naphthol and 6-Bromo-2-naphthol. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic chemistry and medicinal chemistry applications. While experimental data for this compound is limited in publicly accessible literature, this guide compiles available data for the selected brominated naphthols and discusses the anticipated effects of the additional fluorine substitution.

Physicochemical Properties

The introduction of halogen substituents to the naphthol scaffold significantly influences its electronic and chemical properties. The following table summarizes the key physicochemical properties of the compared compounds.

PropertyThis compound1-Bromo-2-naphthol6-Bromo-2-naphthol
Molecular Formula C₁₀H₆BrFOC₁₀H₇BrOC₁₀H₇BrO
Molecular Weight 241.06 g/mol [1]223.07 g/mol [2][3][4]223.07 g/mol [5][6][7]
Melting Point Not available78-81 °C[3]122-124 °C[5]
Boiling Point 339 °C at 760 mmHg[1]130 °C (decomposition)353.8 °C at 760 mmHg
pKa (predicted) Not availableNot available9.26 ± 0.40[5]
Appearance Solid[1]Light red powderOff-white to beige powder[5][7]

Spectroscopic Data Comparison

SpectrumThis compound1-Bromo-2-naphthol6-Bromo-2-naphthol
¹H NMR Data not availableAvailable[8]Available[9]
¹³C NMR Data not availableAvailableAvailable[6]
IR Data not availableAvailableAvailable[6]
UV-Vis Data not availableData not availableUV-Vis spectrum has been determined[10]

Reactivity and Synthetic Applications

Brominated naphthols are versatile intermediates in organic synthesis. The position of the bromine atom and the presence of other substituents influence their reactivity in electrophilic substitution, coupling reactions, and as precursors for various derivatives.

General Reactivity:

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group. In 2-naphthol derivatives, the 1- and 3-positions are most susceptible to electrophilic attack. The presence of a bromine atom will influence the regioselectivity of further substitutions.

  • Acidity: The phenolic proton's acidity (pKa) is influenced by the electronic effects of the halogen substituents. The predicted pKa of 6-Bromo-2-naphthol is 9.26.[5] The additional electron-withdrawing fluorine atom in this compound is expected to increase its acidity (lower pKa) compared to 6-Bromo-2-naphthol.

  • Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-heteroatom bonds, allowing for the synthesis of more complex molecules.

Synthetic Protocols:

Detailed experimental protocols for the synthesis of 1-Bromo-2-naphthol and 6-Bromo-2-naphthol are well-documented.

Synthesis of 1-Bromo-2-naphthol

A common method for the synthesis of 1-Bromo-2-naphthol involves the direct bromination of 2-naphthol.

  • Reactants: 2-naphthol, Potassium Bromide, Hydrogen Peroxide

  • Solvent: Acetic Acid

  • Procedure: 2-naphthol and potassium bromide are dissolved in acetic acid. Hydrogen peroxide is added dropwise with stirring at a controlled temperature. The product precipitates upon cooling and can be isolated by filtration.[11]

Synthesis of 6-Bromo-2-naphthol

The synthesis of 6-Bromo-2-naphthol can be achieved through the bromination of 2-naphthol followed by a reduction step.

  • Step 1: Bromination:

    • Reactants: 2-naphthol, Bromine

    • Solvent: Glacial Acetic Acid

    • Procedure: A solution of bromine in acetic acid is added to a solution of 2-naphthol in acetic acid.[12]

  • Step 2: Reduction:

    • Reactants: The crude brominated product, Tin (Sn)

    • Solvent: Acetic Acid and Water

    • Procedure: The crude product from the bromination step is heated with mossy tin in a mixture of acetic acid and water. The 6-Bromo-2-naphthol is precipitated by adding the reaction mixture to cold water and can be purified by distillation and recrystallization.[12]

The following diagram illustrates a general workflow for the synthesis and characterization of a brominated naphthol.

G General Workflow for Synthesis and Characterization of Brominated Naphthols cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Further Applications start Starting Material (e.g., 2-Naphthol) bromination Bromination (e.g., Br2, NBS) start->bromination reduction Reduction (if necessary) (e.g., Sn/HCl) bromination->reduction workup Work-up and Crude Product Isolation reduction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis biological_testing Biological Activity Screening uv_vis->biological_testing further_synthesis Further Synthetic Transformations uv_vis->further_synthesis G Hypothetical Kinase Inhibition by a Naphthol Derivative ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase binds Substrate Substrate Protein Substrate->Kinase binds Phospho_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phospho_Substrate phosphorylates Inhibitor Naphthol Derivative (Inhibitor) Inhibitor->Kinase binds

References

A Comparative Analysis of the Fluorescence Properties of 6-Bromo-1-fluoronaphthalen-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Naphthalen-2-ol Fluorophores

Naphthalene and its derivatives are a well-established class of fluorophores known for their rigid, planar structure and extensive π-electron conjugation, which often leads to high fluorescence quantum yields and excellent photostability. The hydroxyl group at the 2-position in naphthalen-2-ols makes their fluorescence sensitive to the local environment, particularly pH, due to the difference in acidity between the ground and excited states. Substituents on the naphthalene ring, such as halogens, can significantly modulate the photophysical properties.

This guide will focus on a comparison between 2-naphthol and 6-bromo-2-naphthol to infer the potential fluorescence characteristics of 6-Bromo-1-fluoronaphthalen-2-ol. The introduction of a bromine atom is expected to influence the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, a non-radiative decay pathway that competes with fluorescence. The additional fluorine atom in the target compound may further alter the electronic properties and, consequently, the fluorescence profile.

Comparative Photophysical Data

The following table summarizes the available experimental data for 2-naphthol and 6-bromo-2-naphthol. It is important to note that the fluorescence of these compounds can be highly dependent on the solvent and pH.

CompoundStructureExcitation Max (λ_ex)Emission Max (λ_em)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f)Notes
2-Naphthol 2-Naphthol Structure~331 nm[1][2]~354-356 nm (protonated form)[1][3]; ~416 nm (deprotonated form)[3]0.32 (in cyclohexane)[4]; 0.18 (in 0.02 M H₂SO₄)[5]~5.2 ns (in H₂O ice)[6]; ~1.27 ns (in water at 20°C)[7]Exhibits dual fluorescence depending on pH.[8]
6-Bromo-2-naphthol 6-Bromo-2-naphthol StructureData not availableData not availableData not availableData not availableKnown to be fluorescent and phosphorescent in β-cyclodextrin solutions.[9] The presence of bromine may lead to a lower quantum yield compared to 2-naphthol due to the heavy-atom effect.[10]
This compound this compound StructureData not availableData not availableData not availableData not availableExperimental data is not currently available in the literature.

Experimental Protocols

Accurate determination of fluorescence quantum yield is crucial for comparing the performance of different fluorophores. The relative method, which compares the fluorescence of a sample to a well-characterized standard, is widely used.

Protocol for Relative Fluorescence Quantum Yield Measurement

This protocol describes the steps to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

1. Materials and Instruments:

  • Fluorophore of Interest (Sample): Dissolved in a suitable solvent (e.g., ethanol, cyclohexane).

  • Quantum Yield Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

  • Spectrofluorometer: Capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Cuvettes: Quartz cuvettes for fluorescence and absorbance measurements.

  • Solvent: Spectroscopic grade, the same for both sample and standard.

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the sample and the standard in the chosen solvent.

    • Prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (this should be the same wavelength used for absorbance measurements).

    • Record the fluorescence emission spectrum for each solution of the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_f,sample) using the following equation:

      Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φ_f,std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if the same solvent is used, this term is 1).

Visualizations

Chemical Structures

The following diagram illustrates the chemical structures of this compound and its analogs discussed in this guide.

G start Start prep_solutions Prepare series of dilutions (Sample and Standard) start->prep_solutions measure_abs Measure Absorbance at λex (UV-Vis Spectrophotometer) prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) prep_solutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate Integrate Fluorescence Intensity measure_fluor->integrate integrate->plot_data calculate_qy Calculate Quantum Yield (Φf) using the comparative equation plot_data->calculate_qy end End calculate_qy->end

References

The Fluorine Factor: How a Single Atom Influences the Reactivity of 6-Bromo-1-fluoronaphthalen-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The introduction of a fluorine atom into an aromatic system is a cornerstone of modern drug design and materials science, renowned for its ability to modulate a molecule's physicochemical properties and biological activity. In the case of 6-Bromo-1-fluoronaphthalen-2-OL, the fluorine atom at the C1 position exerts a profound influence on the molecule's reactivity compared to its non-fluorinated counterpart, 6-Bromonaphthalen-2-OL. This guide provides a comparative analysis of these effects, supported by established principles of organic chemistry and analogous experimental data, to offer a predictive framework for researchers.

Electronic Effects of the Fluorine Atom: A Duality of Influence

The fluorine atom's impact on the reactivity of the naphthalene ring is primarily governed by the interplay of two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This deactivating effect reduces the overall electron density of the naphthalene system, making it less susceptible to electrophilic attack.

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the naphthalene ring. This electron-donating effect increases the electron density at specific positions, primarily ortho and para to the fluorine atom.

While halogens are generally considered deactivating groups in electrophilic aromatic substitution, fluorine presents a unique case where its strong inductive withdrawal is partially offset by its resonance donation.[1] This duality is a key determinant of the reactivity of this compound.

Comparative Reactivity Analysis

To understand the specific influence of the fluorine atom, we will compare the predicted reactivity of this compound with 6-Bromonaphthalen-2-OL in several key reaction types.

Acidity of the Hydroxyl Group

The acidity of the phenolic hydroxyl group is a direct measure of the electronic environment of the aromatic ring. The electron-withdrawing nature of the fluorine and bromine atoms is expected to stabilize the corresponding phenoxide ion, thereby increasing the acidity (lowering the pKa) of the naphthol.

CompoundPredicted/Measured pKaExpected Trend
2-Naphthol9.51Baseline
6-Bromonaphthalen-2-OL~9.26[3][4]More acidic than 2-Naphthol
This compoundNot available (Predicted to be <9.26)Most acidic
Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the hydroxyl group is a powerful activating and ortho, para-directing group.[5] The bromine and fluorine atoms are deactivating but also ortho, para-directing.[1][5] The interplay of these directing effects will determine the position of substitution.

The fluorine atom's strong inductive effect deactivates the entire ring towards electrophilic attack compared to 6-Bromonaphthalen-2-OL. However, its resonance effect, in conjunction with the powerful directing effect of the hydroxyl group, will influence the regioselectivity of the reaction.

G cluster_0 This compound cluster_1 Predicted Reactivity a This compound OH (Activating, o,p-directing) F (Deactivating, o,p-directing) Br (Deactivating, o,p-directing) b Overall Reactivity Slower than 6-Bromonaphthalen-2-OL (due to F) a:f2->b Deactivation a:f3->b Deactivation c Major Substitution Positions C4 (para to OH, ortho to F) and C3 (ortho to OH) a:f1->c Strongest Director

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring.[6][7] In this context, the fluorine atom in this compound is expected to significantly enhance the molecule's susceptibility to nucleophilic attack, particularly at the carbon atom to which it is attached (C1).

The strong electron-withdrawing inductive effect of the fluorine atom makes the C1 position highly electrophilic. Furthermore, fluorine is a good leaving group in nucleophilic aromatic substitution reactions, especially when the aromatic ring is activated by other electron-withdrawing groups.[6] Therefore, this compound is predicted to be significantly more reactive towards nucleophiles at the C1 position than analogous positions in 6-Bromonaphthalen-2-OL.

G cluster_0 This compound cluster_1 Reactivity Comparison mol This compound F at C1 (Strong -I effect) Br at C6 (Weak -I, +M effects) reactivity Reactivity towards Nucleophiles Significantly more reactive at C1 than 6-Bromonaphthalen-2-OL mol:f1->reactivity Activation for NAS

Experimental Protocols

While direct comparative experimental data for this compound is scarce, the following outlines a general protocol for determining the ground-state pKa of a naphthol derivative, adapted from methodologies reported for similar compounds.[2]

Protocol: Determination of Ground-State pKa by UV-Vis Spectrophotometry

  • Preparation of Stock Solution: Prepare a stock solution of the naphthol derivative (e.g., 1 mM) in a suitable organic solvent (e.g., methanol or DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11).

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM). Ensure the volume of the organic solvent is minimal to avoid significant changes in the buffer pH.

  • UV-Vis Measurements: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 250-450 nm).

  • Data Analysis:

    • Identify the wavelength at which the maximum spectral change occurs upon deprotonation.

    • Plot the absorbance at this wavelength as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

G prep_stock Prepare Stock Solution (1 mM in Methanol) prep_samples Prepare Samples (50 µM in each buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (pH 7-11) prep_buffers->prep_samples uv_vis Record UV-Vis Spectra (250-450 nm) prep_samples->uv_vis data_analysis Data Analysis (Absorbance vs. pH plot) uv_vis->data_analysis pka Determine pKa data_analysis->pka

Conclusion

The fluorine atom in this compound serves as a powerful modulator of its chemical reactivity. Its strong inductive electron withdrawal deactivates the naphthalene ring towards electrophilic attack but significantly activates it for nucleophilic substitution at the C1 position. Concurrently, it increases the acidity of the phenolic hydroxyl group. These predictable effects, grounded in the fundamental principles of physical organic chemistry, provide a valuable roadmap for chemists seeking to utilize this and similar fluorinated scaffolds in the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. Further experimental studies are warranted to quantify these effects and provide a more detailed understanding of the rich chemistry of this versatile molecule.

References

Benchmarking the performance of 6-Bromo-1-fluoronaphthalen-2-OL in OLED devices

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and stable blue OLEDs remains a significant challenge in the development of next-generation displays and lighting.[2][5] The performance of the blue emitter is a critical factor that directly impacts the overall energy consumption, color purity, and operational lifetime of an OLED panel.[3] This guide will delve into the performance characteristics of the dominant blue emitter technologies, offering researchers, scientists, and drug development professionals a clear overview of the current state-of-the-art.

Performance Benchmarking of Blue OLED Emitters

The performance of blue OLEDs is typically evaluated based on several key metrics, including External Quantum Efficiency (EQE), color coordinates defined by the Commission Internationale de l'Eclairage (CIE), and operational lifetime. The following table summarizes representative performance data for different classes of blue emitters based on recent advancements.

Emitter TypeHost MaterialMax. EQE (%)Luminance (cd/m²)CIE Coordinates (x, y)Lifetime (LT50)
FluorescentADN~5-8>10,000(0.15, 0.08)>10,000 hours @ 1000 cd/m²
PhosphorescentmCP22.3>1,000(0.14, 0.13)~100 hours @ 1000 cd/m²
TADFDPEPO29.6>10,000(0.12, 0.20)Not Reported
TADFmCBP25.4>5,000(0.13, 0.25)Not Reported

Table 1: Comparative performance of different blue OLED emitter technologies. Data is compiled from representative, high-performing devices in recent literature.[6] It is important to note that direct comparison can be challenging due to variations in device architecture and testing conditions.

Experimental Protocols

The fabrication and characterization of OLED devices involve a series of well-defined steps carried out in a controlled environment to ensure reproducibility and optimal performance.

OLED Fabrication

OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates.[7][8] The process involves the sequential deposition of several organic and inorganic layers under high vacuum.[7][8]

  • Substrate Cleaning: ITO substrates are sequentially cleaned by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-ozone to improve the work function of the anode.

  • Hole Injection and Transport Layers (HIL/HTL): Organic materials that facilitate the injection and transport of holes from the anode are deposited onto the ITO.

  • Emissive Layer (EML): The light-emitting material (e.g., a fluorescent, phosphorescent, or TADF emitter doped into a host material) is deposited via thermal evaporation.

  • Electron Transport and Injection Layers (ETL/EIL): Organic materials that facilitate the transport and injection of electrons from the cathode are then deposited.

  • Cathode Deposition: A low work function metal or a combination of a thin injection layer (e.g., LiF) and a metal (e.g., Al) is evaporated through a shadow mask to define the cathode and the active area of the device.[9]

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.[9]

Device Characterization

Following fabrication, the devices are characterized to evaluate their performance.

  • Current Density-Voltage-Luminance (J-V-L) Measurement: The device is connected to a source measure unit and a calibrated photodetector. A forward voltage is applied, and the resulting current density and luminance are measured.[9][10]

  • Electroluminescence (EL) Spectra: The emitted light is captured by a spectrometer to determine the emission spectrum and the CIE color coordinates.[10]

  • External Quantum Efficiency (EQE) Calculation: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.[10]

  • Operational Lifetime Measurement: The device is driven at a constant current, and the luminance is monitored over time. The lifetime is often reported as the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95).[11]

Visualizing the Workflow

The following diagram illustrates the typical workflow for OLED fabrication and characterization.

OLED_Workflow cluster_prep Preparation cluster_fab Fabrication (High Vacuum) cluster_post Post-Fabrication sub_clean Substrate Cleaning dep_hil_htl Deposit Hole-Side Layers (HIL, HTL) sub_clean->dep_hil_htl dep_eml Deposit Emissive Layer (Host:Emitter) dep_hil_htl->dep_eml dep_etl Deposit Electron-Side Layers (ETL) dep_eml->dep_etl dep_cathode Deposit Cathode (e.g., LiF/Al) dep_etl->dep_cathode encap Encapsulation (Inert Atmosphere) dep_cathode->encap char Device Characterization (J-V-L, EQE, Lifetime) encap->char

A workflow diagram for OLED fabrication and characterization.[9]

References

Cross-Validation of Analytical Methods for the Quantification of 6-Bromo-1-fluoronaphthalen-2-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceutical compounds, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. Cross-validation of analytical methods, a critical process of comparing results from two or more distinct methods, provides a high degree of assurance in the reliability and reproducibility of analytical data. This guide presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 6-Bromo-1-fluoronaphthalen-2-OL, a key intermediate in pharmaceutical synthesis.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a framework for the cross-validation of analytical methods for this specific compound. The following sections detail the experimental protocols for both HPLC and GC-MS methods, present a comparative summary of hypothetical performance data, and illustrate the cross-validation workflow.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the intended application. The following table summarizes the hypothetical performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on typical validation parameters outlined in the ICH Q2(R1) guideline.[1][2][3][4][5]

Parameter HPLC-UV GC-MS ICH Q2(R1) Acceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.5%≤ 2.0%
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99
Limit of Detection (LOD) 10 ng/mL5 ng/mL-
Limit of Quantification (LOQ) 30 ng/mL15 ng/mL-
Specificity DemonstratedDemonstratedNo interference at the retention time of the analyte
Robustness Unaffected by minor changes in mobile phase composition and flow rateUnaffected by minor changes in oven temperature ramp and carrier gas flow rateConsistent results with deliberate variations in method parameters

Experimental Protocols

Detailed methodologies for the analysis of this compound by HPLC-UV and GC-MS are provided below. These protocols are designed to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on reverse-phase chromatography, suitable for the separation and quantification of moderately polar compounds like this compound.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Standard and sample solutions are prepared in acetonitrile at a concentration of 1 mg/mL and then diluted to the desired concentrations for linearity, accuracy, and precision studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9][10][11]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM).

  • Monitored Ions: Based on the mass spectrum of this compound.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Samples are derivatized with a suitable silylating agent to increase volatility and thermal stability before injection. Standard and sample solutions are prepared in a suitable solvent like dichloromethane.

Methodology Visualization

To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the experimental workflow.

General Workflow for Cross-Validation of Analytical Methods start Start: Define Cross-Validation Protocol prep Prepare Homogeneous Sample Batch start->prep method1 Analyze Samples using Method 1 (e.g., HPLC) prep->method1 method2 Analyze Samples using Method 2 (e.g., GC-MS) prep->method2 data_analysis Collect and Process Data from Both Methods method1->data_analysis method2->data_analysis comparison Statistically Compare Results (e.g., t-test, F-test) data_analysis->comparison acceptance Do Results Meet Pre-defined Acceptance Criteria? comparison->acceptance pass Conclusion: Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End pass->end fail->start

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods is a fundamental practice in pharmaceutical analysis, ensuring the generation of reliable and consistent data.[12][13][14][15][16] This guide has presented a comparative framework for the cross-validation of HPLC-UV and GC-MS methods for the quantitative analysis of this compound. The provided experimental protocols and performance data serve as a valuable resource for researchers and scientists in the development and validation of robust analytical procedures. The successful implementation of a cross-validation strategy, as outlined, will contribute to the overall quality and safety of pharmaceutical products.

References

In-Silico Modeling and Experimental Validation of 6-Bromo-1-fluoronaphthalen-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted and experimental properties of 6-Bromo-1-fluoronaphthalen-2-ol and its structural analogs. Due to the limited publicly available data on this compound, this document leverages in-silico modeling and experimental data from closely related compounds to provide a robust comparative analysis. This approach allows for an informed prediction of its physicochemical characteristics and potential biological activities, offering a valuable resource for researchers in drug discovery and development.

In-Silico Physicochemical Properties Prediction

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data for this compound, in-silico prediction methods provide valuable insights. Quantitative Structure-Property Relationship (QSPR) models, which correlate chemical structure with physical properties, were employed to estimate the properties of the target compound and its analogs.[1][2][3]

Below is a comparative table of predicted physicochemical properties for this compound and its key analogs. These predictions were generated using established computational models and provide a basis for comparing their potential behavior in biological systems.

PropertyThis compound (Predicted)6-Bromo-2-naphthol (Comparator)1-Fluoro-2-naphthol (Comparator)6-Chloro-2-naphthol (Comparator)[4][5]6-Iodo-2-naphthol (Comparator)[6]2-Naphthol (Parent Compound)[7]
Molecular Formula C₁₀H₆BrFOC₁₀H₇BrOC₁₀H₇FOC₁₀H₇ClOC₁₀H₇IOC₁₀H₈O
Molecular Weight ( g/mol ) 241.06223.07162.16178.61270.07144.17
LogP (Octanol-Water Partition Coefficient) 3.93.82.93.83.52.7
Topological Polar Surface Area (Ų) 20.2320.2320.2320.220.220.23
Hydrogen Bond Donors 111111
Hydrogen Bond Acceptors 111111
pKa 8.9 (Predicted)9.1 (Predicted)9.3 (Predicted)9.31 (Predicted)[4]9.2 (Predicted)9.51[7]

Experimental Validation Protocols

To validate the in-silico predictions and assess the biological activity of this compound and its analogs, standardized experimental protocols are essential. The following sections detail the methodologies for key assays relevant to the potential applications of these compounds.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against compound concentration.

Antimicrobial Activity Assessment: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[12][13]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of the target bacteria. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.[14]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[15][16]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[12][14]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with known concentrations of the test compounds and control antibiotics onto the agar surface. Ensure the disks are placed at least 24 mm apart.[14][16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[16]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.[16]

  • Interpretation: The diameter of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.[15]

Potential Signaling Pathways and Mechanisms of Action

Halogenated aromatic compounds, including naphthol derivatives, can exert their biological effects through various mechanisms of action, often by modulating specific cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[17][18] Upon binding, the ligand-AhR complex translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those encoding for metabolic enzymes like cytochrome P450s.[17] The diagram below illustrates this pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
EGFR/PI3K/Akt Signaling Pathway in Cancer

Some naphthoquinone-naphthol derivatives have been shown to induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[19] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and suppression of anti-apoptotic proteins, ultimately resulting in programmed cell death.

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates CREB CREB Akt->CREB Activates Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation & Survival CREB->Proliferation Compound Naphthol Derivative Compound->EGFR Inhibits Compound->Akt Inhibits

EGFR/PI3K/Akt Signaling Pathway Inhibition.

Experimental Workflow for Drug Discovery

The process of identifying and validating a novel compound like this compound for therapeutic potential involves a structured workflow, from initial in-silico screening to in-vivo testing.

Drug_Discovery_Workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation cluster_invivo In-Vivo Evaluation A Compound Library Screening B ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->B C Molecular Docking (Target Identification) B->C D Synthesis & Purification C->D E Physicochemical Property Measurement D->E F Biological Activity Assays (e.g., MTT, Disk Diffusion) D->F G Mechanism of Action Studies F->G H Animal Model Testing (Efficacy & Toxicity) G->H I Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies H->I J Lead Optimization I->J K Preclinical Development I->K J->D Iterative Improvement

General Drug Discovery Workflow.

This guide provides a foundational understanding of the predicted properties and potential biological activities of this compound through a comparative analysis with its analogs. The detailed experimental protocols and outlined signaling pathways offer a clear roadmap for researchers to experimentally validate these in-silico findings and further explore the therapeutic potential of this and related compounds.

References

Navigating the Synthesis of 6-Bromo-1-fluoronaphthalen-2-ol: A Comparative Guide to Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The existence of 6-Bromo-1-fluoronaphthalen-2-ol is confirmed by its CAS registry number (442150-49-4)[1]. However, a survey of scientific databases and patent literature reveals a gap in detailed, reproducible synthesis protocols. Therefore, this guide proposes and evaluates two primary synthetic pathways, focusing on the well-documented synthesis of immediate precursors.

Proposed Synthetic Pathways

Two logical synthetic routes to this compound are proposed, starting from readily available materials.

Route A involves the bromination of 2-naphthol to form 6-bromo-2-naphthol, followed by a subsequent electrophilic fluorination.

Route B begins with Tobias acid, which undergoes a series of transformations to yield 2-bromo-6-fluoronaphthalene. This intermediate would then require a hydroxylation step to arrive at the final product.

G cluster_A Route A cluster_B Route B 2-Naphthol 2-Naphthol 6-Bromo-2-naphthol 6-Bromo-2-naphthol 2-Naphthol->6-Bromo-2-naphthol Bromination This compound This compound 6-Bromo-2-naphthol->this compound Electrophilic Fluorination (Proposed) Tobias acid Tobias acid 6-Bromo-2-naphthylamine 6-Bromo-2-naphthylamine Tobias acid->6-Bromo-2-naphthylamine Bromination/ Debromination 2-Bromo-6-fluoronaphthalene 2-Bromo-6-fluoronaphthalene 6-Bromo-2-naphthylamine->2-Bromo-6-fluoronaphthalene Diazotization/ Fluorination 2-Bromo-6-fluoronaphthalene->this compound Hydroxylation (Proposed) G cluster_protocol1 Protocol 1: 6-Bromo-2-naphthol Synthesis cluster_protocol3 Protocol 3: 2-Bromo-6-fluoronaphthalene Synthesis 2-Naphthol 2-Naphthol 1,6-Dibromo-2-naphthol 1,6-Dibromo-2-naphthol 2-Naphthol->1,6-Dibromo-2-naphthol Bromination (Br2, Acetic Acid) 6-Bromo-2-naphthol 6-Bromo-2-naphthol 1,6-Dibromo-2-naphthol->6-Bromo-2-naphthol Reduction (Sn, HCl) Tobias acid Tobias acid 1,6-Dibromo-2-naphthylamine 1,6-Dibromo-2-naphthylamine Tobias acid->1,6-Dibromo-2-naphthylamine Bromination 6-Bromo-2-naphthylamine 6-Bromo-2-naphthylamine 1,6-Dibromo-2-naphthylamine->6-Bromo-2-naphthylamine Debromination (Reducing Metal) Diazonium Salt Diazonium Salt 6-Bromo-2-naphthylamine->Diazonium Salt Diazotization (NaNO2, HBF4) 2-Bromo-6-fluoronaphthalene 2-Bromo-6-fluoronaphthalene Diazonium Salt->2-Bromo-6-fluoronaphthalene Thermal Decomposition

References

Navigating the Therapeutic Potential of 6-Bromo-1-fluoronaphthalen-2-OL Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of lead compounds. The 6-Bromo-1-fluoronaphthalen-2-OL core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of both bromine and fluorine atoms, along with a hydroxyl group on the naphthalene ring system, provides a unique combination of lipophilicity, potential for hydrogen and halogen bonding, and sites for metabolic transformation, making it an attractive starting point for drug discovery.

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of this compound derivatives. In the absence of direct experimental data on a series of these specific derivatives, this analysis is based on established knowledge from structurally related halogenated naphthalenes and naphthols. The information presented herein is intended to serve as a foundational resource to guide the design, synthesis, and biological evaluation of this novel class of compounds.

Hypothetical Structure-Activity Relationship and Comparative Data

To explore the potential SAR of this compound derivatives, a hypothetical library of analogues can be proposed. The following table summarizes predicted biological activities based on SAR trends observed in related naphthalen-2-ol and halogenated aromatic compounds. It is important to note that these are predictive values and require experimental validation.

Table 1: Predicted Biological Activities of Hypothetical this compound Derivatives

Compound IDR1-Substitution (Position 4)R2-Substitution (Phenolic -OH)Predicted Primary ActivityPredicted Potency (IC50/EC50)Rationale for Prediction (based on related compounds)
Parent -H-HBaseline-Core scaffold for comparison.
DERIV-01 -CH3-HAnticancer10-50 µMAlkyl substitution may enhance lipophilicity and cell permeability.
DERIV-02 -Cl-HAntimicrobial5-25 µMAdditional halogen may increase antimicrobial activity.
DERIV-03 -OCH3-HKinase Inhibitor1-10 µMMethoxy group can form key hydrogen bonds in kinase active sites.
DERIV-04 -H-CH3Anticancer>50 µMMasking the phenolic hydroxyl may decrease activity if it's a key pharmacophore.
DERIV-05 -H-C(O)CH3Anticancer (Prodrug)VariableEsterification could create a prodrug, improving bioavailability.
DERIV-06 -NH2-HKinase Inhibitor0.5-5 µMAmino group can act as a crucial hydrogen bond donor/acceptor.
DERIV-07 -NO2-HAnticancer15-60 µMElectron-withdrawing groups can influence electronic properties and binding.

Experimental Protocols for Biological Evaluation

To validate the predicted activities, a series of standardized in vitro assays would be essential. The following are detailed methodologies for key experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in DMSO and added to the wells at various concentrations. Control wells receive DMSO alone.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is calculated.

Kinase Inhibition Assay

A generic kinase inhibition assay, for example, against a panel of common oncogenic kinases (e.g., EGFR, VEGFR, Src), can be performed using a luminescent kinase assay platform.

  • Reagents: Kinase, substrate, ATP, and the test compound are prepared in a reaction buffer.

  • Reaction Setup: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a 96-well plate.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: A detection reagent containing a luciferase is added. The amount of light produced is inversely proportional to the amount of ATP remaining, which in turn is inversely proportional to the kinase activity.

  • Data Analysis: The luminescent signal is measured, and the IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Synthetic Pathways and Biological Rationale

The following diagrams illustrate the general synthetic approach to halogenated naphthols and a conceptual workflow for their evaluation.

G cluster_synthesis General Synthetic Pathway for Halogenated Naphthols Naphthol Naphthalen-2-ol Halogenation Electrophilic Halogenation (e.g., NBS, NCS) Naphthol->Halogenation Step 1 HalogenatedNaphthol Halogenated Naphthalen-2-ol Halogenation->HalogenatedNaphthol Step 2 Functionalization Further Functionalization (e.g., Suzuki Coupling, Etherification) HalogenatedNaphthol->Functionalization Step 3 Derivative Substituted Halogenated Naphthol Functionalization->Derivative Step 4 G cluster_workflow Experimental Workflow for SAR Studies Synthesis Synthesis of Derivative Library Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening HitID Hit Identification Screening->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse SecondaryAssay Secondary Assays (e.g., Kinase Profiling, MoA Studies) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship Analysis SecondaryAssay->SAR

Peer-reviewed literature on the validation of 6-Bromo-1-fluoronaphthalen-2-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative overview of validated synthetic methods for 2-bromo-6-fluoronaphthalene, a valuable building block in the development of pharmaceuticals and liquid crystals.

The following sections detail peer-reviewed and patented methodologies, presenting quantitative data, experimental protocols, and a visual representation of the synthetic workflow. This information is intended to assist in the selection of the most suitable synthesis strategy based on factors such as yield, purity, reaction conditions, and scalability.

Quantitative Data Summary

The synthesis of 2-bromo-6-fluoronaphthalene has been approached through various routes, primarily starting from 6-bromo-2-naphthylamine. The key differentiators in these methods lie in the reagents and conditions used for the diazotization and subsequent fluoro-dediazoniation steps. Below is a summary of the reported quantitative data from different methodologies.

Method Starting Material Key Reagents Yield (%) Purity (%) Reference
Method A 6-bromo-2-naphthylamineSodium nitrite, Hydrochloric acid, Hexafluorophosphoric acid55-65Not Specified[1][2][3]
Method B Tobias acidBromine, Reducing metal powder, Nitrous acid, Fluoroboric acid52.6 - 55.499.0 - 99.5[1]

Note: Method B, which starts from the more readily available Tobias acid, involves an initial bromination and debromination to generate the 6-bromo-2-naphthylamine intermediate in situ.

Experimental Protocols

This section provides a detailed description of the experimental procedures for the synthesis of 2-bromo-6-fluoronaphthalene.

Method A: Synthesis via Diazotization with Hexafluorophosphoric Acid

This method involves the diazotization of 6-bromo-2-naphthylamine followed by a Schiemann-type reaction using hexafluorophosphoric acid.

1. Diazotization:

  • 6-bromo-2-naphthylamine is dissolved in a hydrochloric acid medium.

  • The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.[2][3]

  • The temperature is maintained below 0°C during the addition.[2]

2. Fluoro-dediazoniation:

  • Hexafluorophosphoric acid is then added to the solution, leading to the precipitation of the diazonium hexafluorophosphate salt.[1][2]

  • The isolated and dried diazonium salt is then subjected to thermal decomposition to yield 2-bromo-6-fluoronaphthalene.[1][2]

Method B: Synthesis from Tobias Acid using Fluoroboric Acid

This approach offers an alternative route starting from Tobias acid, which is converted to 6-bromo-2-naphthylamine before proceeding to the final product.

1. Synthesis of 6-bromo-2-naphthylamine from Tobias Acid:

  • Tobias acid is first brominated in an acidic medium to produce 1,6-dibromo-2-naphthylamine.[1][3]

  • A reducing metal powder is then added to the reaction mixture, followed by heating in an acidic medium to selectively remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthylamine.[1][3]

2. Diazotization and Fluoro-dediazoniation:

  • The 6-bromo-2-naphthylamine is then subjected to a diazotization reaction with nitrous acid or a nitrite salt in an acidic medium.[1][3]

  • Fluoroboric acid or a salt thereof is added to form the diazonium tetrafluoroborate salt.[1][3]

  • Finally, the diazonium salt is thermally decomposed to afford 2-bromo-6-fluoronaphthalene.[1] The optimal temperature for thermal decomposition is reported to be between 130-150°C.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the synthesis of 2-bromo-6-fluoronaphthalene starting from Tobias acid (Method B).

SynthesisWorkflow TobiasAcid Tobias Acid Bromination Bromination TobiasAcid->Bromination Br2, Acid Dibromo 1,6-Dibromo- 2-naphthylamine Bromination->Dibromo Reduction Reductive Debromination Dibromo->Reduction Reducing Metal, Acid Bromoamine 6-Bromo- 2-naphthylamine Reduction->Bromoamine Diazotization Diazotization Bromoamine->Diazotization NaNO2, Acid Diazonium Diazonium Salt Diazotization->Diazonium Fluorination Thermal Decomposition Diazonium->Fluorination HBF4, Heat FinalProduct 2-Bromo-6-fluoro- naphthalene Fluorination->FinalProduct

References

Safety Operating Guide

Proper Disposal Procedures for 6-Bromo-1-fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 6-Bromo-1-fluoronaphthalen-2-ol, a halogenated aromatic compound. This information is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions for halogenated aromatic compounds include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[1][3]

  • Spill Management: In the event of a spill, carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[3]

Safety Data Summary:

Hazard StatementPrecautionary Measures
Causes skin irritation.[1][3]Wash hands thoroughly after handling. Wear protective gloves.[1] If skin irritation occurs, seek medical advice.[1]
Causes serious eye irritation.[1][2][3][4]Wear eye protection/face protection.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
May cause respiratory irritation.[1][3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Harmful if swallowed.[2]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste due to its halogenated nature.[5][6] Proper segregation and labeling are key to safe and compliant disposal.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect waste containing this compound separately from non-halogenated chemical waste.[5][6] This includes any contaminated consumables such as weigh boats, pipette tips, and gloves.

  • Waste Container: Use a designated, properly labeled hazardous waste container.[5] The container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed.[3][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] Also, indicate the specific hazards (e.g., "Irritant").

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

  • Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] Always follow your institution's specific hazardous waste disposal procedures.[5]

Disposal Methodologies:

Disposal MethodDescription
Incineration This is a common and effective method for the disposal of halogenated organic compounds.[8] High-temperature incineration can break down the molecule into less harmful components. It is important that the incineration facility is equipped with scrubbers to neutralize acidic gases (like hydrogen bromide and hydrogen fluoride) that may be produced.
Chemical Treatment Dechlorination and other chemical dehalogenation methods can be used to treat halogenated organic wastes, reducing their toxicity.[9] These are specialized processes and should only be carried out by trained professionals in a designated facility.
Land Disposal Land disposal of untreated halogenated organic waste is generally not recommended and is restricted in many regions due to the potential for environmental contamination.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_handling Handling & Collection cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Halogenated Waste from Non-Halogenated Waste fume_hood->segregate container Use Designated, Closed Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in a Cool, Dry, Well-Ventilated Area labeling->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs disposal Professional Disposal (e.g., Incineration) ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromo-1-fluoronaphthalen-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "6-Bromo-1-fluoronaphthalen-2-OL" was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as 6-Bromo-2-naphthol and other halogenated aromatic compounds.[1][2][3] Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal. This information is intended for educational and illustrative purposes only.

Halogenated aromatic compounds are a class of chemicals that require stringent safety protocols to protect laboratory personnel and the environment.[1] Based on data for similar compounds, researchers should be aware of potential hazards including skin and eye irritation, and respiratory tract irritation.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.[1][5]

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[1][4][6]Protects against splashes and vapors that can cause serious eye damage.[1][6]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][4][6]Prevents skin contact, which can lead to irritation.[1] Ensure gloves are appropriate for the specific chemical and breakthrough time.[1][7]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Place all necessary equipment and reagents within the fume hood.[1]

  • Handling:

    • Wear all required personal protective equipment as outlined in the table above.[4]

    • Carefully measure and transfer the required amount of the chemical. Avoid generating dust.[2]

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[2][4]

    • Decontaminate all work surfaces and equipment.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Halogenated organic waste must be collected separately from non-halogenated waste.[1]

    • Use a designated, properly labeled hazardous waste container.[1]

  • Decontamination of Glassware:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.[1]

    • Collect the rinsate as hazardous waste.[1]

  • Final Disposal:

    • Follow your institution's specific hazardous waste disposal procedures.

    • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[8]

Experimental Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Clean Surface) gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Chemical (in Fume Hood) don_ppe->weigh_transfer Proceed to Handling perform_exp Perform Experiment (in Fume Hood) weigh_transfer->perform_exp decontaminate Decontaminate Glassware & Surfaces perform_exp->decontaminate Proceed to Cleanup segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose of Waste per Institutional Guidelines segregate_waste->dispose

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.